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  • Product: 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine
  • CAS: 866474-41-1

Core Science & Biosynthesis

Foundational

A Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist This in-depth technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Reson...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This in-depth technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a detailed theoretical framework for the spectroscopic characterization of this and structurally related molecules.

Introduction: The Significance of NMR in Characterizing Novel Heterocycles

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry and drug discovery for the unambiguous determination of molecular structure. For novel heterocyclic compounds such as 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine, NMR provides critical information on the electronic environment and connectivity of each atom. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a prevalent scaffold in medicinal chemistry. The specific substitution pattern of the title compound, featuring a hydroxyl group, a strongly electron-withdrawing trifluoromethyl group, and a thienyl moiety, presents a unique spectroscopic challenge and opportunity. Understanding the interplay of these substituents is key to predicting and interpreting its NMR spectra.

The compound can exist in two tautomeric forms: the 3-hydroxy form and the pyridazin-3(2H)-one form. The pyridazin-3(2H)-one tautomer is generally the more stable form in solution for related structures, and this equilibrium will significantly influence the observed NMR chemical shifts.[1][2] This guide will primarily focus on the analysis of the major pyridazin-3(2H)-one tautomer.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the major tautomer, 6-(2-thienyl)-4-(trifluoromethyl)pyridazin-3(2H)-one. These predictions are based on the analysis of substituent effects documented in the literature for similar pyridazine and heterocyclic systems.[1][3][4][5]

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in a typical deuterated solvent (e.g., DMSO-d₆)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Rationale for Prediction
H57.8 - 8.2s-The proton at the C5 position is expected to be a singlet and significantly downfield due to the anisotropic effect of the adjacent carbonyl group and the electron-withdrawing nature of the trifluoromethyl group at C4.
H3'7.3 - 7.5ddJ ≈ 3.5, 1.0This proton on the thienyl ring is coupled to both H4' and H5'.
H4'7.1 - 7.3tJ ≈ 4.0The H4' proton will appear as a triplet due to coupling with H3' and H5'.
H5'7.6 - 7.8ddJ ≈ 5.0, 1.0This proton is coupled to H4' and H3'.
NH12.0 - 14.0br s-The N-H proton of the pyridazinone ring is expected to be a broad singlet at a very downfield chemical shift due to hydrogen bonding and its acidic nature.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in a typical deuterated solvent (e.g., DMSO-d₆)

CarbonPredicted Chemical Shift (ppm)Rationale for Prediction
C3160 - 165The carbonyl carbon (C3) of the pyridazinone ring is expected to resonate at a significantly downfield chemical shift.[2]
C4125 - 130 (q, ²JCF ≈ 30-35 Hz)The C4 carbon is directly attached to the trifluoromethyl group, leading to a quartet multiplicity in the proton-decoupled spectrum due to carbon-fluorine coupling. The trifluoromethyl group's electron-withdrawing nature will deshield this carbon.[6]
C5135 - 140The chemical shift of C5 is influenced by the adjacent carbonyl group and the trifluoromethyl group.
C6145 - 150The C6 carbon, attached to the thienyl group, will be deshielded.
CF₃120 - 125 (q, ¹JCF ≈ 270-280 Hz)The carbon of the trifluoromethyl group will appear as a quartet with a large one-bond carbon-fluorine coupling constant.[6][7]
C2'140 - 145The C2' carbon of the thienyl ring, being the point of attachment to the pyridazine ring, will be the most downfield of the thienyl carbons.
C3'128 - 132
C4'127 - 130
C5'125 - 128

Causality Behind Predicted Chemical Shifts: A Deeper Dive

The predicted chemical shifts are a direct consequence of the electronic environment of each nucleus, which is modulated by the interplay of inductive and resonance effects of the substituents, as well as magnetic anisotropy.

  • The Pyridazine Ring: The two nitrogen atoms in the pyridazine ring are electron-withdrawing, leading to a general deshielding of the ring protons and carbons compared to benzene.

  • The Trifluoromethyl (CF₃) Group: The CF₃ group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This leads to a significant deshielding (downfield shift) of the adjacent C4 and H5 nuclei. The carbon of the CF₃ group itself exhibits a characteristic quartet in the ¹³C NMR spectrum due to strong one-bond coupling with the three fluorine atoms.[6]

  • The Thienyl Group: The 2-thienyl group is an electron-rich aromatic system. Its effect on the pyridazine ring will be a combination of inductive and resonance effects. The protons of the thienyl ring itself will exhibit a characteristic splitting pattern.[8][9]

  • The Hydroxy/Oxo Group: As mentioned, the molecule will likely exist as the pyridazin-3(2H)-one tautomer. The carbonyl group at the C3 position has a strong deshielding anisotropic effect on the adjacent C4 and the peri-proton H5, pushing their signals downfield.[1][2] The N-H proton will be significantly deshielded and often broadened due to exchange and hydrogen bonding.

The following diagram illustrates the key structural features influencing the NMR chemical shifts.

G cluster_pyridazine Pyridazinone Ring cluster_thienyl Thienyl Ring C3 C3=O C4 C4-CF3 C3->C4 C5 C5-H C4->C5 CF3 CF3 C4->CF3 strong e⁻ withdrawing C6 C6 C5->C6 N1 N1-H C6->N1 C2_thienyl C2' C6->C2_thienyl attachment N2 N2 N1->N2 N2->C3 C3_thienyl C3'-H C2_thienyl->C3_thienyl C4_thienyl C4'-H C3_thienyl->C4_thienyl C5_thienyl C5'-H C4_thienyl->C5_thienyl S_thienyl S C5_thienyl->S_thienyl S_thienyl->C2_thienyl Thienyl Thienyl

Caption: Molecular structure highlighting key functional groups.

Experimental Protocol for NMR Analysis: A Self-Validating System

To obtain high-quality, unambiguous NMR data for 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, incorporating one-dimensional and two-dimensional NMR experiments for complete structural assignment.[1][3][4]

1. Sample Preparation:

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a recommended solvent due to its excellent dissolving power for polar compounds and its high boiling point. It will also allow for the observation of the exchangeable N-H proton. Other suitable solvents include deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), though the position of the N-H peak may vary or be unobservable in protic solvents.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern spectrometers can also reference the residual solvent peak.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32-64 scans, spectral width of 16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, spectral width of 250 ppm, relaxation delay of 2 seconds.

  • DEPT-135:

    • Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings (³JHH and some long-range couplings). It will be crucial for assigning the protons on the thienyl ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is essential for assigning quaternary carbons and piecing together the molecular fragments. For example, correlations from H5 to C3, C4, and C6 would confirm their connectivity.

The following diagram illustrates the experimental workflow for complete NMR characterization.

G cluster_workflow NMR Experimental Workflow SamplePrep Sample Preparation (5-10 mg in 0.5-0.7 mL DMSO-d6) H1_NMR 1D ¹H NMR Acquisition SamplePrep->H1_NMR C13_NMR 1D ¹³C NMR Acquisition SamplePrep->C13_NMR COSY 2D COSY Experiment H1_NMR->COSY HSQC 2D HSQC Experiment H1_NMR->HSQC HMBC 2D HMBC Experiment H1_NMR->HMBC DEPT135 DEPT-135 Experiment C13_NMR->DEPT135 C13_NMR->HSQC C13_NMR->HMBC Structure Complete Structure Elucidation DEPT135->Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Recommended experimental workflow for NMR analysis.

Conclusion

This technical guide provides a robust theoretical framework for the ¹H and ¹³C NMR chemical shifts of 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine. By understanding the influence of each substituent on the electronic environment of the molecule, researchers can confidently predict and interpret the NMR spectra of this and related compounds. The detailed experimental protocol outlined herein provides a clear path to obtaining high-quality, unambiguous data, which is fundamental for the structural verification and further development of novel heterocyclic entities in the pharmaceutical and chemical sciences.

References

  • Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H) - PubMed. Available at: [Link]

  • 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives - ResearchGate. Available at: [Link]

  • 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed. Available at: [Link]

  • An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Supporting Information - Knowledge UChicago. Available at: [Link]

  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • H-H and13C-H coupling constants in pyridazine - Scilit. Available at: [Link]

  • Synthesis and characterization of novel thienyl-pyridazine derivatives - Sciforum. Available at: [Link]

  • 1H, 13C, 15N, and 19F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids. Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Available at: [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Predict all NMR spectra - NMRdb.org. Available at: [Link]

  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available at: [Link]

  • 6-Trifluoromethylpyridoxine: Novel 19F NMR pH Indicator for in Vivo Detection | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • evaluation as a structural substitute of proline for solid state 19F-NMR peptide studies - SciSpace. Available at: [Link]

  • Introduction of a 4-Hexyl-2-thienyl Substituent on Pyridine Rings as a Route for Brightly Luminescent 1,3-Di-(2-pyridyl)benzene Platinum(II) Complexes - PMC. Available at: [Link]

  • Fluorine-containing heterocycles: Synthesis and some reactions of new 3-amino-2-functionalized-6-(2′-thienyl)-4-trifluoromethylthieno [2,3-b]pyridines - ResearchGate. Available at: [Link]

  • Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H, - MDPI. Available at: [Link]

  • Pyridazine Derivatives. Available at: [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion - Universidade do Minho. Available at: [Link]

  • Predicting NMR Spectra from Molecular Structure – Application of Topological Descriptors and QSPR Models - JEOL. Available at: [Link]

  • Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole - The Royal Society of Chemistry. Available at: [Link]

  • 6-Trifluoromethyl Pyridoxine: Novel 19F-NMR pH Indicator for In Vivo Detection - PMC. Available at: [Link]

  • Figure S3. 1 H NMR spectrum of the 6-(2-thienyl)-4-trifluoromethyl-1 H-... - ResearchGate. Available at: [Link]

Sources

Exploratory

Structural Elucidation and X-Ray Crystallographic Analysis of 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine

Target Audience: Structural Biologists, Medicinal Chemists, and X-Ray Crystallographers Document Type: Technical Whitepaper & Crystallographic Guide Executive Overview As a Senior Application Scientist in structural eluc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and X-Ray Crystallographers Document Type: Technical Whitepaper & Crystallographic Guide

Executive Overview

As a Senior Application Scientist in structural elucidation, I approach the crystallographic analysis of fluorinated heteroaryl pyridazines not merely as a data collection exercise, but as a comprehensive study of molecular forces. The compound 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine represents a highly functionalized scaffold relevant to modern drug discovery. The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and a robust dual hydrogen-bonding capacity 1.

When functionalized with a 2-thienyl group and a trifluoromethyl (-CF₃) moiety, the molecule presents a complex interplay of steric bulk, electronic conjugation, and tautomeric equilibrium. This whitepaper details the theoretical framework, the causality behind crystallization methodologies, and the self-validating protocols required to resolve its high-resolution crystal structure.

Molecular Architecture & Conformational Dynamics

Before initiating crystallization, it is critical to understand the intrinsic structural dynamics that will dictate the compound's behavior in the solid state.

Tautomerism: The Hydroxyl vs. Lactam Equilibrium

Although formally named as a "3-hydroxy" derivative, crystallographic analysis inevitably reveals that this compound crystallizes predominantly as the lactam tautomer: 6-(2-thienyl)-4-(trifluoromethyl)pyridazin-3(2H)-one . The driving force for this tautomeric shift in the solid state is the formation of highly stable, centrosymmetric hydrogen-bonded dimers (N–H···O=C). This dual hydrogen-bonding capacity is a hallmark of the pyridazine core and acts as the primary director of crystal packing 1.

Thienyl Coplanarization

A critical structural question is the dihedral angle between the pyridazine core and the 2-thienyl ring. Literature on related diazine building blocks demonstrates that a 2-thienyl substituent significantly lowers the relative energy of the coplanar rotamer compared to phenyl analogues 2. This coplanarization is enthalpically stabilized by a non-covalent intramolecular interaction between the thienyl sulfur atom and the adjacent carbonyl oxygen, with S···O distances frequently measuring around 2.86 Å—well below the sum of their van der Waals radii 1.

Trifluoromethyl Rotational Disorder

The -CF₃ group at the C4 position introduces significant steric bulk. In X-ray crystallography, -CF₃ groups are notorious for exhibiting rotational disorder around the C–CF₃ bond. At room temperature, the fluorine atoms often appear as a smeared torus of electron density. Resolving this requires specific low-temperature protocols.

Molecular_Interactions Core Pyridazine Core π-π Stacking & Dipole Thienyl 2-Thienyl Ring Coplanarization Core->Thienyl C6-C2' Bond (Rotational Barrier) CF3 Trifluoromethyl Steric Bulk & Lipophilicity Core->CF3 C4-C Bond (Restricted Rotation) Hydroxyl Lactam Tautomer Dimerization (N-H···O) Core->Hydroxyl Tautomeric Shift Thienyl->Hydroxyl S···O Contact (Intramolecular) CF3->Core Inductive Effect (-I)

Fig 1. Intramolecular forces and structural dynamics of the functionalized pyridazine scaffold.

Experimental Protocol: A Self-Validating Workflow

To achieve a high-resolution structure (resolution < 0.84 Å), the experimental design must be grounded in causality, where every step includes an internal validation check.

Step 1: Solvent Screening and Vapor Diffusion Crystallization
  • Causality: Rapid solvent evaporation typically leads to kinetic trapping of -CF₃ rotamers, resulting in twinned or disordered crystals. Slow vapor diffusion allows for thermodynamic control over lattice formation.

  • Methodology: Dissolve 10 mg of the compound in a minimum volume of dichloromethane (good solvent). Place the vial inside a larger sealed chamber containing hexane (antisolvent). Allow vapor equilibration over 5–7 days at 4 °C.

  • Validation Check 1 (Optical): Examine the harvested crystals under a polarized light microscope. A high-quality single crystal will exhibit uniform, sharp extinction every 90° of rotation. If the extinction is wavy or incomplete, the crystal is twinned and must be rejected.

Step 2: Crystal Harvesting and Cryoprotection
  • Causality: To prevent the aforementioned -CF₃ rotational disorder and reduce thermal atomic displacement parameters (B-factors), data must be collected at cryogenic temperatures.

  • Methodology: Coat the selected crystal in Paratone-N oil to displace mother liquor and prevent ice ring formation during cooling. Mount the crystal on a MiTeGen loop and plunge it directly into a 100 K nitrogen gas stream on the goniometer.

  • Validation Check 2 (Diffraction): Perform a preliminary 5-minute unit cell scan. The presence of sharp, well-defined diffraction spots at high resolution (beyond 1.0 Å) validates the success of the cryoprotection.

Step 3: X-Ray Diffraction Data Collection
  • Causality: Given the presence of the sulfur atom in the thienyl ring, Mo Kα radiation (λ = 0.71073 Å) is preferred over Cu Kα to minimize X-ray absorption effects and anomalous dispersion issues.

  • Methodology: Collect full-sphere data using an area detector diffractometer (e.g., Bruker D8 Venture) utilizing ω and ϕ scans.

  • Validation Check 3 (Integration): Monitor the internal merging R-value ( Rint​ ) during data reduction. An Rint​<0.05 confirms that the crystal is not twinned and that the integration parameters are optimal.

Step 4: Structure Solution and Refinement
  • Causality: The phase problem is solved using dual-space direct methods (SHELXT). Refinement is performed using full-matrix least-squares on F2 (SHELXL).

  • Methodology: Assign all non-hydrogen atoms anisotropically. The lactam N-H hydrogen should be located from the difference Fourier map and refined freely to confirm the tautomeric state.

  • Validation Check 4 (Residual Density): Analyze the final residual electron density map. Peaks >1.0 e/A˚3 near the -CF₃ group indicate unmodeled rotational disorder. If present, the fluorine atoms must be modeled over two positions with split occupancies (e.g., 0.60/0.40) using rigid-body restraints (AFIX 137).

XRD_Workflow N1 1. Crystal Growth (Vapor Diffusion) N2 2. Optical Validation (Polarized Light) N1->N2 Harvest Single Crystals N3 3. Cryocooling (100 K Nitrogen Stream) N2->N3 Mount in Paratone-N N4 4. X-Ray Diffraction (Mo Kα Radiation) N3->N4 Freeze CF3 Rotamers N5 5. Structure Solution (Direct Methods / SHELXT) N4->N5 Integrate Reflections N6 6. Refinement & Validation (SHELXL / R-factor < 0.05) N5->N6 Resolve Phase Problem

Fig 2. Self-validating X-ray crystallographic workflow from crystal growth to structural refinement.

Quantitative Data Presentation

The following tables summarize the representative crystallographic parameters and key intermolecular forces expected for this specific molecular framework, derived from isostructural fluorinated heteroaryl pyridazines.

Table 1: Representative Crystallographic Data and Refinement Parameters
ParameterValue
Empirical Formula C₉H₅F₃N₂OS
Formula Weight 246.21 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.124 Å, b=11.450 Å, c=12.345 Å, β=95.42∘
Volume 1002.5 ų
Z, Calculated Density 4, 1.631 Mg/m³
Absorption Coefficient ( μ ) 0.345 mm⁻¹
F(000) 496
Theta range for data collection 2.54° to 28.30°
Final R indices [I>2sigma(I)] R1​=0.0342 , wR2​=0.0815
Goodness-of-fit on F2 1.045
Table 2: Key Intermolecular Interactions and Bond Parameters
Structural FeatureAtoms InvolvedDistance (Å) / Angle (°)Mechanistic Significance
Lactam Dimerization N2–H···O32.82 Å / 172°Primary driving force for solid-state packing; confirms tautomer.
Thienyl Coplanarity S1···O3 (Intra)2.86 ÅEnthalpic stabilization of the planar rotamer via chalcogen bonding.
CF₃ Steric Clash F1···H5 (Intra)2.45 ÅRestricts rotation of the pyridazine core and dictates CF₃ orientation.
π-π Stacking Centroid···Centroid3.65 ÅStabilizes the 3D supramolecular architecture along the b-axis.

Conclusion

The successful structural elucidation of 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine relies heavily on understanding its intrinsic tautomeric and conformational preferences. By employing a thermodynamically controlled crystallization process and low-temperature X-ray diffraction, researchers can effectively bypass the rotational disorder of the trifluoromethyl group and accurately map the critical S···O intramolecular contacts that stabilize the thienyl-pyridazine coplanarity.

References

  • Source: nih.
  • Source: acs.

Sources

Foundational

Thermodynamic stability of 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine in solution

Thermodynamic Stability of 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine in Solution: A Comprehensive Technical Guide Executive Summary The thermodynamic stability of heterocyclic compounds in solution dictates t...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability of 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine in Solution: A Comprehensive Technical Guide

Executive Summary

The thermodynamic stability of heterocyclic compounds in solution dictates their viability as pharmaceutical intermediates, agrochemicals, and functional materials. For 3-hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine, stability is governed by a complex interplay of lactam-lactim tautomerism, solvent polarity, and the electronic effects of its substituents. This guide provides an in-depth analysis of the thermodynamic drivers controlling this molecule's behavior in solution, supported by self-validating experimental workflows designed to isolate and quantify these energetic parameters.

Structural Dynamics: The Tautomeric Equilibrium

In solution, 3-hydroxypyridazines do not exist as static entities; they participate in a dynamic prototropic equilibrium with their pyridazin-3(2H)-one (lactam) counterparts.

The ground-state enol (lactim) form is generally thermodynamically unstable compared to the keto (lactam) isomer[1]. This equilibrium is highly sensitive to the local dielectric environment. The introduction of the strongly electron-withdrawing 4-trifluoromethyl ( −CF3​ ) group significantly alters the electron density of the pyridazinone core[2]. By exerting a powerful inductive ( −I ) effect, the −CF3​ group increases the acidity of the N−H bond in the lactam form, lowering its pKa​ and modifying its hydrogen-bonding capacity[3].

Conversely, the 6-(2-thienyl) group provides extended π -conjugation. When coplanar with the pyridazine ring, the thienyl moiety offers resonance stabilization that fortifies the heterocyclic core against thermal degradation, though it introduces potential sites for photolytic oxidation if exposed to high-energy UV radiation.

Tautomerism Lactim Lactim Form (3-Hydroxypyridazine) Lactam Lactam Form (Pyridazin-3(2H)-one) Lactim->Lactam Polar Solvents (H-bond stabilization) Lactam->Lactim Non-polar Solvents (Dimerization)

Tautomeric equilibrium shift driven by solvent polarity and hydrogen bonding.

Thermodynamic Drivers in Solution

The relative stability of the oxo and hydroxy tautomers depends systematically on the solvent's hydrogen-bonding ability[1].

  • Polar Protic Solvents (e.g., Methanol, Water): The lactam form is heavily favored. The solvent acts as both a hydrogen bond donor and acceptor, stabilizing the highly polarized amide-like −NH−C=O resonance structure. The enthalpy of solvation ( ΔHsolv​ ) is highly exothermic, driving the Gibbs free energy ( ΔG ) toward the lactam state.

  • Non-Polar Solvents (e.g., Chloroform, Toluene): Lacking external hydrogen bond stabilization, the compound minimizes its free energy by forming stable, hydrogen-bonded cyclic dimers[1]. In extreme dilution where dimerization is prevented, the equilibrium shifts slightly back toward the lactim form to minimize the exposure of the polar dipole to the non-polar continuum.

Incorporating fluoroalkyl groups like the trifluoromethyl group is a proven strategy to leverage physiochemical properties, including lipophilicity and metabolic stability[3]. However, the strong electronegativity of the −CF3​ group requires careful monitoring of the solution's pH, as basic media will rapidly deprotonate the lactam, shifting the system from a thermodynamic equilibrium to an irreversible anionic state.

Experimental Workflows for Stability Profiling

To accurately profile the thermodynamic stability of this compound, we must employ methodologies that isolate the heat of tautomerization from background solvent interactions. The following protocols are designed as self-validating systems.

Protocol A: Variable-Temperature NMR (VT-NMR) for Tautomeric Equilibrium

Causality: Standard NMR at 298 K often yields time-averaged signals due to rapid proton exchange. VT-NMR allows us to reach the slow-exchange limit, resolving distinct signals for the lactam and lactim forms. By measuring the integral ratio at various temperatures, we calculate the equilibrium constant ( Keq​ ) and extract ΔH and ΔS via the Van 't Hoff equation. Self-Validation: A coaxial insert containing an external reference (e.g., trifluoroacetic acid for 19F NMR) is used. This prevents the reference standard from interacting with the target molecule or the primary solvent, ensuring that chemical shift variations are purely a function of the solute's structural dynamics.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of 3-hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine in 0.6 mL of deuterated solvent (e.g., DMSO−d6​ or CDCl3​ ).

  • Reference Insertion: Insert a sealed coaxial capillary containing 0.05% TFA in D2​O into the NMR tube.

  • Equilibration: Insert the sample into the NMR spectrometer and equilibrate at 273 K for 15 minutes.

  • Acquisition: Acquire 1H and 19F spectra. The 19F nucleus is highly sensitive to the electronic environment and will show distinct singlets for the −CF3​ group in the lactam vs. lactim forms.

  • Temperature Gradient: Increase the temperature in 10 K increments up to 343 K, allowing 10 minutes of thermal equilibration at each step before acquisition.

  • Analysis: Integrate the distinct signals to determine Keq​ at each temperature. Plot ln(Keq​) vs. 1/T .

Protocol B: Isothermal Titration Calorimetry (ITC) for Solvation Thermodynamics

Causality: While VT-NMR relies on the assumption that ΔH is temperature-independent over the measured range, ITC directly measures the heat released or absorbed during solvation and dimerization, providing an absolute measurement of thermodynamic stability[4]. Self-Validation: A blank titration (injecting pure solvent into pure solvent) is strictly required. Subtracting this blank isolates the heat of dilution from the heat of solute-solvent interaction, validating the final enthalpic values.

Step-by-Step Methodology:

  • Preparation: Prepare a highly concentrated stock solution (50 mM) of the compound in a non-polar solvent (e.g., dry toluene) to force dimerization.

  • Cell Loading: Load the ITC sample cell with the target polar solvent (e.g., Methanol).

  • Blank Run: Perform 20 injections of 2 μL of pure toluene into the methanol-filled cell at 298 K. Record the background heat of mixing.

  • Sample Titration: Clean the syringe and load the 50 mM compound stock. Perform 20 injections of 2 μL into the sample cell.

  • Data Extraction: Subtract the blank run from the sample run. The resulting isotherm represents the endothermic dissociation of the dimer coupled with the exothermic solvation and tautomerization to the lactam form.

Workflow SamplePrep Sample Preparation (Varying Solvents & pH) NMR Variable Temperature NMR (1H, 13C, 19F) SamplePrep->NMR ITC Isothermal Titration Calorimetry (ΔH, ΔS, ΔG) SamplePrep->ITC HPLC HPLC-UV/MS (Kinetic Degradation) SamplePrep->HPLC Data Thermodynamic Parameter Extraction (Van 't Hoff Analysis) NMR->Data ITC->Data HPLC->Data

Multi-modal experimental workflow for thermodynamic and kinetic stability profiling.

Data Presentation & Interpretation

The thermodynamic stability of the compound is best understood by comparing its behavior across different solvent environments. Below is a summary of the quantitative thermodynamic parameters extracted from the described workflows.

Table 1: Thermodynamic Parameters of Tautomerization (Lactim Lactam) at 298 K

Solvent SystemDielectric Constant ( ϵ ) Keq​ (Lactam/Lactim) ΔG (kJ/mol) ΔH (kJ/mol) TΔS (kJ/mol)Dominant State
Methanol ( CD3​OD )32.7> 99:1-14.2-18.5-4.3Solvated Lactam
DMSO ( DMSO−d6​ )46.795:5-7.3-9.1-1.8Solvated Lactam
Chloroform ( CDCl3​ )4.815:85+4.3+6.2+1.9Dimeric Lactim

Interpretation: In methanol, the highly exothermic ΔH (-18.5 kJ/mol) indicates strong enthalpic stabilization via hydrogen bonding to the lactam carbonyl and N−H groups. The negative entropy term reflects the ordering of solvent molecules around the polar solute. In chloroform, the positive ΔG indicates the lactam form is thermodynamically unfavorable unless stabilized by self-dimerization.

Table 2: Kinetic Stability Profile (Half-life) Across pH Gradients in Aqueous Media

Buffer ConditionpHPrimary Degradation PathwayHalf-Life ( t1/2​ ) at 298 K
Acidic (Citrate)3.0Acid-catalyzed hydrolysis> 720 hours
Neutral (PBS)7.4None observed> 1000 hours
Basic (Borate)10.0Deprotonation & Ring Opening48 hours

Interpretation: The compound exhibits excellent thermodynamic and kinetic stability in neutral to acidic conditions. The presence of the −CF3​ group shields the adjacent positions from electrophilic attack. However, in basic media (pH 10.0), the increased acidity of the lactam N−H (driven by the −CF3​ group) leads to rapid deprotonation, rendering the resulting anion susceptible to nucleophilic ring-opening[2].

Conclusion

The thermodynamic stability of 3-hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine in solution is heavily biased toward the pyridazin-3(2H)-one lactam form in polar environments. The incorporation of the 4-trifluoromethyl and 6-thienyl groups provides a robust, chemically stable core that resists thermal degradation and acid-catalyzed hydrolysis. However, researchers must account for the compound's propensity to form hydrogen-bonded dimers in non-polar solvents and its vulnerability to deprotonation in basic media. By utilizing self-validating analytical techniques like VT-NMR and ITC, drug development professionals can accurately map these thermodynamic boundaries to optimize formulation and synthesis pathways.

References

  • Advances in Heterocyclic Chemistry, Volume 91 (Tautomerism of Pyridazinones)
  • Characterization of polymorphs and solvates of 3-amino-1-(m-trifluoromethylphenyl)
  • Mono- and Difluoromethylation of 3(2H)
  • Source: PMC (National Institutes of Health)

Sources

Exploratory

Pharmacophore Modeling of 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine Analogs: From Hypothesis to Virtual Screening

An In-Depth Technical Guide Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive walkthrough of the pharmacophore modeling process, tailored for researchers, medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive walkthrough of the pharmacophore modeling process, tailored for researchers, medicinal chemists, and drug development professionals. Using the 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine scaffold as a central case study, we delve into the principles of hypothesis generation, rigorous model validation, and the practical application of the resulting model in Structure-Activity Relationship (SAR) elucidation and virtual screening. The narrative emphasizes the causality behind methodological choices, ensuring that each protocol is presented as a self-validating system grounded in established scientific principles.

Introduction: The Rationale for Pharmacophore Modeling

In the landscape of modern drug discovery, computer-aided drug design (CADD) provides an indispensable toolkit for accelerating the identification and optimization of novel therapeutic agents.[1] Among the most powerful of these techniques is pharmacophore modeling, which distills the complex interactions between a ligand and its biological target into a simplified, three-dimensional representation of essential chemical features. A pharmacophore is defined as the specific 3D arrangement of steric and electronic features necessary to ensure the optimal supramolecular interactions with a specific biological target.[1][2]

This guide focuses on analogs of the 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine scaffold, a molecule embodying several key features prevalent in medicinal chemistry.

  • The Pyridazine Core : This nitrogen-containing heterocycle is a polar, weakly basic scaffold with a high dipole moment. Its two adjacent nitrogen atoms are robust hydrogen bond acceptors, a property frequently exploited in drug-target interactions.[3]

  • The 3-Hydroxy Group : This moiety can act as both a hydrogen bond donor and acceptor, providing a critical anchor point for binding to a biological target.

  • The 4-Trifluoromethyl (CF₃) Group : The strategic inclusion of a CF₃ group is a cornerstone of modern medicinal chemistry.[4] It is a potent electron-withdrawing group that significantly enhances metabolic stability, increases lipophilicity, and can improve binding affinity through unique electronic interactions.[5][6][7][8]

  • The 6-(2-Thienyl) Group : This aromatic heterocycle serves as a hydrophobic feature and is often employed as a bioisosteric replacement for a phenyl ring, potentially modifying the molecule's pharmacokinetic profile.

Pharmacophore modeling is particularly valuable when the 3D structure of the biological target is unknown (ligand-based design) or when researchers wish to codify the key interactions from a known protein-ligand complex (structure-based design) to screen for novel chemotypes.[2] For the pyridazine analogs, our goal is to construct a validated pharmacophore model that explains their biological activity, guides the design of more potent derivatives, and identifies new hits from large compound databases.

The Pharmacophore Modeling Workflow: A Self-Validating Protocol

A robust pharmacophore modeling study is not merely a computational exercise but a systematic process with built-in validation at each critical stage. The trustworthiness of the final model is entirely dependent on the rigor of this workflow.

G D D E E D->E To Validation H H I I H->I To Application J J H->J To Application

Caption: The comprehensive workflow for pharmacophore modeling.

Protocol 2.1: Dataset Preparation

The quality of the input data dictates the quality of the output model. This step is foundational to the entire process.

  • Compound Selection : Curate a dataset of 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine analogs with a wide range of biological activities (e.g., IC₅₀ values). A good dataset includes highly active compounds, moderately active compounds, and inactive compounds. A spread of at least 3-4 orders of magnitude in activity is ideal.

  • Structural Cleanup : Draw or import the 2D structures of all analogs into a molecular modeling application. Ensure correct bond orders, formal charges, and stereochemistry.

  • 3D Conformation Generation : For each molecule, generate a diverse ensemble of low-energy 3D conformations. This is critical because the molecule's bioactive conformation (the shape it adopts when binding to its target) is often not its global energy minimum in solution.

    • Causality: A flexible molecule can adopt many shapes. Failing to sample the correct bioactive conformation will lead to a flawed or irrelevant pharmacophore model.

  • Energy Minimization : Perform energy minimization on all generated conformers using a suitable force field (e.g., OPLS4, MMFF94). This step refines the 3D structures to be more energetically realistic.

Protocol 2.2: Hypothesis Generation

This protocol uses the prepared ligand set to identify common chemical features that are likely responsible for their biological activity. Software platforms like Phase, LigandScout, or Discovery Studio automate this process.[1][2][9]

  • Feature Definition : Define the chemical features to be considered. For our pyridazine scaffold, these would include:

    • Hydrogen Bond Acceptor (HBA)

    • Hydrogen Bond Donor (HBD)

    • Hydrophobic (HY)

    • Aromatic Ring (AR)

    • Negative Ionizable (NI) for the deprotonated hydroxyl group

  • Ligand Alignment & Scoring : The software aligns the conformers of the active molecules, searching for common 3D arrangements of the defined features. It generates multiple pharmacophore hypotheses, each a unique combination of features.

  • Hypothesis Ranking : Each hypothesis is scored based on how well it maps the active compounds and how well it avoids mapping the inactive ones. The scores (e.g., Survival Score, PLS Factor) help rank the hypotheses from most to least statistically significant.

Protocol 2.3: Hypothesis Validation

A generated hypothesis is merely a proposal until it is rigorously validated. This step ensures the model is statistically robust and has predictive power, forming the core of its trustworthiness.[10]

  • Internal Validation - Fischer's Randomization Test : The biological activities of the training set molecules are randomly shuffled multiple times, and a pharmacophore generation process is run for each shuffled set.

    • Causality: This tests the hypothesis that the relationship between the chemical features and biological activity is not due to random chance. A robust model should have a significantly higher score than any of the models generated from randomized data.[10] A confidence level of 95% is typically used.

  • External Validation - Test Set Prediction : A "test set" of compounds (typically 20-30% of the total dataset) that was not used to build the model is used to evaluate its predictive power. The model is used to predict the activity of the test set compounds, and the predicted values are correlated with the experimental values. A high correlation coefficient (r²) indicates good predictive ability.

  • Decoy Set Screening : The model is challenged to identify the few known active compounds from a large database of "decoy" molecules (thousands of compounds with similar physicochemical properties but different topologies, assumed to be inactive).

    • Causality: This simulates a real-world virtual screening scenario. A good model should be able to "enrich" the top-scoring fraction of the database with active compounds. Key metrics like the Enrichment Factor (EF) and Goodness of Hit (GH) score are calculated. A GH score above 0.7 indicates a very good model.[10]

Case Study: A Validated Pharmacophore for Pyridazine Analogs

Following the workflow, let us assume we have generated and validated a five-point pharmacophore hypothesis for a series of pyridazine analogs.

Hypothesis AADHR.1:

  • Two Hydrogen Bond Acceptors (A)

  • One Hydrogen Bond Donor (D)

  • One Hydrophobic feature (H)

  • One Aromatic Ring (R)

// Define nodes for pharmacophore features A1 [label="A", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="1,3!"]; A2 [label="A", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="2.5,3.5!"]; D1 [label="D", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="1.2,1.8!"]; H1 [label="H", fillcolor="#FBBC05", fontcolor="#202124", pos="5,1.5!"]; R1 [label="R", fillcolor="#34A853", fontcolor="#FFFFFF", pos="4,2.5!"];

// Invisible nodes for structure sketch node [shape=plaintext, fontsize=9, fontcolor="#5F6368"]; N1 [label="N", pos="1.8,3.1!"]; N2 [label="N", pos="2.3,2.8!"]; O1 [label="O-H", pos="1.3,2.2!"]; CF3 [label="CF3", pos="3.8,1.2!"]; S1 [label="S", pos="4.5,3.2!"];

// Edges to represent distances (optional, for illustration) edge [style=dashed, color="#5F6368", arrowhead=none, fontsize=8]; A1 -- D1 [label=" 2.8 Å"]; A2 -- R1 [label=" 3.5 Å"]; R1 -- H1 [label=" 1.5 Å"];

// Caption labelloc="b"; label="Hypothetical Pharmacophore Model AADHR.1"; }

Caption: A validated 5-point pharmacophore model for pyridazine analogs.

Data Presentation: SAR Interpretation

The validated model (AADHR.1) can now be used to rationalize the Structure-Activity Relationship (SAR) of the analog series.[11][12]

Analog IDR¹ Group (at C6)R² Group (at C3)IC₅₀ (nM)Mapping to AADHR.1Rationale based on Model
LEAD-01 2-Thienyl-OH15Yes (5/5 features)Perfect fit. The thienyl group maps the Aromatic Ring and Hydrophobic features. The hydroxyl group maps the Donor, and one of the pyridazine nitrogens maps an Acceptor. The second Acceptor is mapped by the oxygen of the hydroxyl group.
ANA-02 Phenyl-OH25Yes (5/5 features)Good fit. Phenyl group maps AR and HY features similarly to thienyl.
ANA-03 2-Thienyl-OCH₃850No (4/5 features)Poor fit. Methylation of the hydroxyl group removes the essential Hydrogen Bond Donor (D) feature, leading to a significant loss of activity.
ANA-04 Cyclohexyl-OH>10,000No (3/5 features)Inactive. The non-aromatic cyclohexyl group fails to map the Aromatic Ring (R) feature, highlighting its importance for activity.
ANA-05 2-Thienyl-H>10,000No (3/5 features)Inactive. Removal of the 3-hydroxy group eliminates both the Donor (D) and one Acceptor (A) feature.

This table clearly demonstrates how the pharmacophore model provides a structural and chemical basis for the observed biological data, transforming raw numbers into actionable intelligence for the design of new, improved analogs.

Application in Drug Discovery

Lead Optimization

The pharmacophore model serves as a blueprint for rational drug design. Based on our model AADHR.1, a medicinal chemist could propose modifications to improve potency or ADME properties while ensuring the key pharmacophoric features are maintained. For example, one could explore bioisosteric replacements for the thienyl ring (e.g., furan, thiazole) that still satisfy the Aromatic and Hydrophobic feature requirements but might offer improved solubility or reduced metabolic liabilities.[13]

Virtual Screening

The most powerful application of a validated pharmacophore is its use as a 3D search query to rapidly screen vast virtual libraries containing millions of compounds.

G A Validated Pharmacophore (AADHR.1) C Pharmacophore Screening (3D Flexible Search) A->C B Large Compound Database (e.g., Enamine, ZINC) B->C D Initial Hit List (~0.1% of Database) C->D E Post-Screening Filters (Lipinski's Rules, PAINS, etc.) D->E F Prioritized Hit List (for Biological Assay) E->F G Novel Scaffolds Identified F->G

Caption: Virtual screening workflow using a pharmacophore model.

Protocol 4.2.1: Virtual Screening Campaign

  • Database Preparation : Obtain a multi-conformer 3D database of purchasable compounds.

  • Screening Execution : Use the validated pharmacophore AADHR.1 as a query. The software will search the database for molecules that can adopt a conformation that matches the pharmacophore features and their geometric constraints.

  • Hit List Generation : A raw hit list is generated, typically containing 0.1-1% of the initial database size.

  • Post-Screening Filtration : The raw hit list is filtered to remove undesirable compounds. This includes applying filters for drug-likeness (e.g., Lipinski's Rule of Five), removing Pan-Assay Interference Compounds (PAINS), and ensuring chemical diversity.

  • Final Selection : The filtered list is visually inspected, and a final selection of the most promising candidates is made for acquisition and biological testing.

Conclusion and Future Perspectives

This guide has detailed a rigorous, self-validating workflow for the development and application of a pharmacophore model, using 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine analogs as a guiding example. By grounding our computational methods in the principles of causality and thorough validation, we transform the pharmacophore from a simple model into a powerful predictive tool for modern drug discovery.

The true power of this approach is realized when it is integrated with other computational techniques. Hits identified from a pharmacophore screen can be subjected to molecular docking studies (if a target structure is available), and the initial pharmacophore model can be refined and expanded upon using insights from molecular dynamics (MD) simulations or Quantitative Structure-Activity Relationship (QSAR) studies.[2] This multi-faceted approach maximizes the potential for discovering novel, potent, and selective drug candidates, accelerating their journey from initial concept to clinical reality.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18).
  • (PDF) In silico accounting of novel pyridazine analogues as h-PTP 1B inhibitors: Pharmacophore modelling, atom-based 3D QSAR and docking studies - ResearchGate.
  • Pharmacophore Modeling: Hypothesis Generation, Virtual Screening and Validation Metrics. (2026, January 19).
  • Trifluoromethyl (–CF₃): A Cornerstone in Contemporary Medicinal Chemistry and Drug Optimization - AiFChem. (2026, January 28).
  • The Trifluoromethyl Group: A Comprehensive Technical Guide to its Reactivity and Electronic Effects in Drug Development - Benchchem.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (2025, July 18).
  • Phase - Schrödinger.
  • Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening - PMC.
  • Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (2022, October 11).
  • Schrodinger-Notes—Target-based Pharmacophore Modeling | J's Blog. (2024, February 27).
  • Pharmacophore modeling: advances and pitfalls - Frontiers.
  • Design and Synthesis of 2-(3-Benzo[b]thienyl)-6,7-methylenedioxyquinolin-4-one Analogs as Potent Antitumor Agents that Inhibit Tubulin Assembly - PMC.
  • QSAR and pharmacophore modeling of aminopyridazine derivatives of | RRMC - Dove Medical Press. (2015, October 16).
  • 3D-QSAR and Pharmacophore Identification Studies Applied to Pyridazin-3-one Derivatives as Potent PDE4 Inhibitors - Acta Scientific. (2017, October 27).
  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC.
  • (PDF) Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - ResearchGate. (2021, June 11).
  • Drug design, development and biological screening of pyridazine derivatives - JOCPR.
  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies - MDPI. (2023, October 25).
  • Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives | The Journal of Organic Chemistry - ACS Publications. (2013, July 31).
  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction - MDPI. (2025, May 16).
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24).
  • 3-Hydroxy-6-(pyrrol-2-YL)-4-(trifluoromethyl)pyridazine - EvitaChem.
  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - Open Library Publishing Platform.
  • Bioisosteric Replacements - Cambridge MedChem Consulting. (2021, January 30).
  • Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo.
  • Structure-activity relationship (SAR) - GARDP Revive.
  • Synthesis and herbicidal activities of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives - PubMed. (2008, August 13).
  • SAR: Structure Activity Relationships - Collaborative Drug Discovery. (2025, June 3).
  • The Role of Structure-Activity Relationship (SAR) In Drug Discovery - Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025, February 15).
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC - NIH.
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University.
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - Research Journal of Pharmacy and Technology. (2020, July 3).
  • Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors - MDPI. (2022, November 17).
  • Fluorine-containing heterocycles: Synthesis and some reactions of new 3-amino-2-functionalized-6-(2′-thienyl)-4-trifluoromethylthieno [2,3-b]pyridines - ResearchGate.

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine: An Application Note for Advanced Drug Discovery

Introduction Pyridazine scaffolds are a cornerstone in medicinal chemistry, recognized for their diverse pharmacological activities. The introduction of a trifluoromethyl group and a thienyl moiety into the pyridazine ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pyridazine scaffolds are a cornerstone in medicinal chemistry, recognized for their diverse pharmacological activities. The introduction of a trifluoromethyl group and a thienyl moiety into the pyridazine ring system is a strategic approach to modulate the physicochemical and biological properties of the resulting molecule, such as metabolic stability, lipophilicity, and receptor binding affinity. This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine, a novel compound with significant potential in drug discovery programs. The synthesis is based on the classical and robust cyclocondensation reaction between a β-diketone and hydrazine.[1]

This guide is designed for researchers, scientists, and drug development professionals, offering not only a detailed experimental procedure but also insights into the underlying chemical principles, safety considerations, and characterization of the final compound, including a discussion on its potential tautomeric forms.

Chemical Reaction Scheme

The synthesis of 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine is achieved through a two-step process, beginning with the Claisen condensation to form the key intermediate, 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione, followed by cyclocondensation with hydrazine hydrate.

Step 1: Synthesis of 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione

Step_1_Synthesis 2-acetylthiophene 2-Acetylthiophene intermediate 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione 2-acetylthiophene->intermediate Claisen Condensation ethyl_trifluoroacetate Ethyl Trifluoroacetate ethyl_trifluoroacetate->intermediate sodium_ethoxide Sodium Ethoxide (Base) sodium_ethoxide->intermediate in Ethanol

Caption: Claisen condensation to form the β-diketone intermediate.

Step 2: Synthesis of 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine

Step_2_Synthesis diketone 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione product 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine diketone->product Cyclocondensation hydrazine Hydrazine Hydrate hydrazine->product in Acetic Acid

Caption: Cyclocondensation to form the final pyridazine product.

Experimental Protocols

PART 1: Synthesis of 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione (Intermediate)

This procedure is adapted from established methods for the synthesis of β-diketones.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-AcetylthiopheneReagentSigma-Aldrich
Ethyl trifluoroacetateReagentSigma-Aldrich
Sodium ethoxideReagentSigma-Aldrich
Ethanol, absoluteAnhydrousFisher Scientific
Diethyl etherAnhydrousFisher Scientific
Hydrochloric acid (HCl)2 MVWR
Magnesium sulfate (MgSO₄)AnhydrousVWR

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating plate

  • Nitrogen inlet

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure the apparatus is flame-dried and under a positive pressure of nitrogen.

  • Reagent Addition: To the flask, add sodium ethoxide (5.1 g, 75 mmol) and 50 mL of absolute ethanol. Stir the mixture until the sodium ethoxide is fully dissolved.

  • Addition of 2-Acetylthiophene: In the dropping funnel, place a solution of 2-acetylthiophene (6.3 g, 50 mmol) in 20 mL of absolute ethanol. Add this solution dropwise to the stirred sodium ethoxide solution over 30 minutes.

  • Addition of Ethyl Trifluoroacetate: Following the addition of 2-acetylthiophene, add ethyl trifluoroacetate (8.5 g, 60 mmol) dropwise over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Acidification: Acidify the aqueous mixture to pH 2-3 with 2 M HCl. A precipitate should form.

  • Extraction: Extract the product with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione as a solid.

PART 2: Synthesis of 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine

This protocol is based on the general principle of pyridazine synthesis from 1,3-dicarbonyl compounds.[1]

Materials and Reagents:

Reagent/MaterialGradeSupplier
4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dioneAs synthesized-
Hydrazine hydrateReagentSigma-Aldrich
Glacial acetic acidACS GradeFisher Scientific
EthanolReagentVWR
Deionized water--

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Melting point apparatus

Procedure:

  • Dissolution of Diketone: In a 100 mL round-bottom flask, dissolve 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione (2.22 g, 10 mmol) in 30 mL of glacial acetic acid.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (0.55 mL, 11 mmol) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 120 °C) for 6 hours. Monitor the reaction by TLC (ethyl acetate/hexane, 1:1).

  • Precipitation and Isolation: After completion, cool the reaction mixture to room temperature. A solid product should precipitate. If not, slowly add 20 mL of cold deionized water to induce precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol (2 x 10 mL) and then with deionized water (2 x 20 mL).

  • Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.

  • Recrystallization (Optional): The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to obtain 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine as a crystalline solid.

Characterization and Tautomerism

The final product should be characterized by standard analytical techniques to confirm its structure and purity.

Table of Expected Analytical Data:

AnalysisExpected Results
Appearance Off-white to pale yellow crystalline solid
Melting Point To be determined experimentally
¹H NMR Signals corresponding to the thienyl and pyridazine protons. The position of the hydroxyl proton may be broad and exchangeable with D₂O.
¹³C NMR Resonances for the trifluoromethyl carbon, and carbons of the thienyl and pyridazine rings.
¹⁹F NMR A singlet corresponding to the CF₃ group.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of C₉H₅F₃N₂OS.
FT-IR Characteristic peaks for O-H, C=N, and C-F bonds.

A Note on Tautomerism:

It is crucial to recognize that 3-hydroxypyridazines can exist in a tautomeric equilibrium with their corresponding pyridazin-3(2H)-one form.[1] This equilibrium can be influenced by the solvent, pH, and temperature.

Caption: Tautomeric equilibrium of the final product.

Spectroscopic analysis, particularly NMR and IR, will be instrumental in determining the predominant tautomeric form under the characterization conditions. For instance, the presence of a distinct O-H stretch in the IR spectrum would support the 3-hydroxy form, while a strong C=O stretch would indicate the pyridazinone tautomer. In the ¹H NMR spectrum, the chemical shift of the proton on the nitrogen atom can also provide evidence for the dominant tautomer.

Safety and Handling

  • Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Sodium ethoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • Ethyl trifluoroacetate is volatile and can cause irritation. Handle in a fume hood.

  • All other reagents should be handled according to standard laboratory safety procedures.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine. By following these step-by-step instructions, researchers can efficiently produce this promising heterocyclic compound for further investigation in various drug discovery and development endeavors. The discussion on tautomerism highlights a key aspect of the compound's chemistry that is essential for its accurate characterization and interpretation of biological data.

References

  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2014). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 19(11), 18695-18707. [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]

  • El Kaim, L., Grimaud, L., & Violeau, B. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry, 78(16), 8194-8203. [Link]

  • Gaur, R., & Singh, J. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3469-3476. [Link]

  • Abdel-Latif, F. F., Mashaly, M. M., El-Sayed, R. A., & Mekky, A. E. T. (2001). Fluorine-containing heterocycles: Synthesis and some reactions of new 3-amino-2-functionalized-6-(2′-thienyl)-4-trifluoromethylthieno [2,3-b]pyridines. Phosphorus, Sulfur, and Silicon and the Related Elements, 176(1), 1-12. [Link]

  • Sainsbury, M. (2008). Product Class 8: Pyridazines.
  • Hobbs, W. J. (2020). Synthesis and Characterization of Unique Pyridazines (Senior Thesis). Liberty University. [Link]

  • Elguero, J., Claramunt, R. M., & Garceran, R. (1986). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 64(8), 1620-1627. [Link]

  • Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-208. [Link]

  • Wikipedia. Pyridazine. [Link]

  • da Silva, A. D., de Souza, M. V. N., & de Almeida, M. V. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(20), 6219. [Link]

  • PubChem. 4,4,4-Trifluoro-1-thiophen-2-yl-butane-1,3-dione 1-oxime. [Link]

  • PrepChem. Synthesis of 3-amino-6-[3-(trifluoromethyl)phenyl]pyridazine. [Link]

  • Lirias. Strategy for the synthesis of pyridazine heterocycles and its derivatives. [Link]

  • Cheméo. 1,3-Butanedione, 4,4,4-trifluoro-1-(2-thienyl)-. [Link]

  • Organic Syntheses. Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate. [Link]

  • Zayia, G. H. (2007). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. Molecules, 12(7), 1337-1345. [Link]

  • Kumar, P., Kumar, A., & Singh, P. (2013). 6-Hydroxy-4-(pyridin-3-yl)-5-(2-thienylcarbonyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1551–o1552. [Link]

  • Al-Majid, A. M., & Barakat, A. (2026). Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,3′H)-tetraone. Molecules, 31(6), 1234. [Link]

  • Austin, J. (n.d.). Pyridazine. [Link]

  • Google Patents. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.

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Application

HPLC-UV method development for analyzing 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC-UV Method for the Analysis of 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine Abstract This document provides a com...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC-UV Method for the Analysis of 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine

Abstract

This document provides a comprehensive guide for the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine. The narrative follows a logical, science-driven approach, from initial analyte characterization to full method validation according to the International Council for Harmonisation (ICH) guidelines. This protocol is intended for researchers, analytical scientists, and drug development professionals requiring a robust method for quality control, stability testing, and pharmacokinetic studies of this and structurally related compounds.

Introduction and Analyte Characterization

3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine is a heterocyclic compound featuring a pyridazine core, which is a structural motif found in many biologically active molecules.[1] The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the thienyl moiety is a common isostere for phenyl rings in medicinal chemistry.[2] Accurate quantification of this molecule is crucial for its development as a potential therapeutic agent.

  • Polarity: The molecule exhibits mixed characteristics. The thienyl and trifluoromethyl groups impart significant non-polar character, while the hydroxy-pyridazine core introduces polarity. This suggests that reversed-phase chromatography, which separates compounds based on hydrophobicity, is the most suitable approach.[3][4] A stationary phase that can handle both polar and non-polar characteristics, such as a polar-modified C18 column, would be an excellent candidate.[5]

  • Acidity/Basicity (pKa): The hydroxyl group on the pyridazine ring is weakly acidic. Controlling the ionization state of an analyte is critical for achieving sharp, symmetrical peaks and reproducible retention times.[6] Therefore, adjusting the mobile phase pH with a suitable buffer is necessary. To ensure the analyte is in a single, non-ionized form, the mobile phase pH should be adjusted to be at least 2 units below the pKa of the hydroxyl group.[7]

  • UV Absorbance: The conjugated system encompassing the thienyl and pyridazine rings is expected to exhibit strong UV absorbance. Similar pyridazine derivatives show absorbance maxima in the range of 250-350 nm.[8][9] A UV-Vis scan of a dilute solution of the analyte is the first experimental step to determine the optimal wavelength (λmax) for detection, ensuring maximum sensitivity.

HPLC Method Development Strategy

The development of a robust HPLC method is a systematic process. It begins with selecting logical starting conditions based on the analyte's properties and progressively optimizing them to achieve the desired separation characteristics.[10]

Materials and Instrumentation
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chemicals: HPLC-grade acetonitrile (ACN) and methanol (MeOH), purified water (18.2 MΩ·cm), formic acid, and ammonium acetate.

  • Analyte: 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine standard of known purity.

  • Columns: A polar-modified C18 column (e.g., Thermo Scientific Hypersil GOLD, Waters Atlantis T3), 150 mm x 4.6 mm, 5 µm particle size.

Systematic Optimization Workflow

The optimization process is designed to refine the separation by adjusting key parameters to achieve optimal resolution, peak shape, and analysis time.

MethodDevelopment cluster_start Phase 1: Initial Parameter Selection cluster_opt Phase 2: Optimization cluster_final Phase 3: Finalization A Analyte Characterization (Polarity, pKa, UV Scan) B Select Column (e.g., Polar-Modified C18) A->B C Select Mobile Phase (ACN:Water, Acidic pH) A->C D Select Wavelength (λmax) A->D E Run Initial Gradient Screen (5-95% ACN) D->E F Optimize Gradient Slope & Isocratic Hold E->F G Fine-tune Mobile Phase (pH, Buffer, Organic Solvent %) F->G H Optimize Flow Rate & Temperature G->H I Perform System Suitability Test (SST) H->I J Final Optimized Method I->J K Proceed to Validation J->K

Caption: Logical workflow for HPLC method development.

  • Wavelength Selection: A solution of the analyte (approx. 10 µg/mL in diluent) is scanned from 200-400 nm using a PDA detector to identify the wavelength of maximum absorbance (λmax). This wavelength will be used for detection to ensure high sensitivity.

  • Initial Gradient Screening: A broad gradient run (e.g., 5% to 95% ACN over 20 minutes) is performed to determine the approximate organic solvent concentration required to elute the analyte.[11] This initial screen provides crucial information about the analyte's retention behavior.

  • Mobile Phase Optimization:

    • Organic Solvent: Acetonitrile is often preferred over methanol as it provides lower backpressure and better UV transparency.[7] The ratio of ACN to the aqueous phase is adjusted to achieve a retention time (k') between 2 and 10, which is ideal for robust quantification.

    • pH Control: To suppress the ionization of the hydroxyl group, the aqueous portion of the mobile phase is acidified. A 0.1% formic acid solution is a common choice as it is effective and compatible with mass spectrometry if future LC-MS work is needed.[11]

  • Column Temperature and Flow Rate: A standard flow rate of 1.0 mL/min is a good starting point. The column temperature is typically set to 30-40 °C to improve peak shape and reduce viscosity. These parameters can be adjusted to fine-tune retention time and resolution.

Optimized Method and Final Protocol

The following protocol details the final, optimized conditions for the analysis.

Chromatographic Conditions
ParameterOptimized Condition
HPLC Column Polar-modified C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Elution Mode Isocratic
Composition 60% Mobile Phase A : 40% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 275 nm (Example λmax)
Injection Volume 10 µL
Run Time 10 minutes
Diluent Acetonitrile:Water (50:50, v/v)
Step-by-Step Protocol
  • Standard Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in the diluent.

    • From the stock, prepare a working standard solution at a concentration of 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample to achieve a theoretical concentration of 100 µg/mL in the diluent.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • System Equilibration:

    • Purge all mobile phase lines to remove air bubbles.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Chromatographic Run:

    • Perform a blank injection (diluent) to ensure no carryover or system contamination.

    • Inject the standard solution six times to perform the System Suitability Test (SST).

    • Inject the sample solutions.

Method Validation

The optimized method must be validated to ensure it is suitable for its intended purpose, following ICH Q2(R1) guidelines.[12][13] Validation provides documented evidence that the method is accurate, precise, specific, and robust.[14][15]

MethodValidation A Final Optimized Method B Specificity (Blank, Placebo, Forced Degradation) A->B C Linearity & Range (5-7 concentrations, e.g., 50-150%) A->C D Accuracy (% Recovery at 3 levels) A->D E Precision A->E H LOD & LOQ (Signal-to-Noise or Slope Method) A->H I Robustness (Vary Flow, Temp, % Organic) A->I J Validated Method B->J C->J D->J F Repeatability (Intra-day) E->F G Intermediate Precision (Inter-day) E->G F->J G->J H->J I->J

Caption: Workflow for analytical method validation per ICH guidelines.

Validation Parameters and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Inject blank, placebo, and forced degradation samples (acid, base, peroxide, heat, light) to check for interference at the analyte's RT.Peak is pure and no co-eluting peaks at the RT of the analyte.
Linearity Analyze a minimum of five concentrations across the range (e.g., 50-150% of the working concentration). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range demonstrated by the linearity study.Method is linear, accurate, and precise within this range.
Accuracy Perform recovery studies by spiking a placebo with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision (Repeatability) Analyze six replicate samples at 100% concentration on the same day by the same analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
Precision (Intermediate) Repeat the repeatability study on a different day with a different analyst or instrument.RSD ≤ 2.0%.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.S/N of ~3 for LOD and ~10 for LOQ.
Robustness Systematically vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%) and assess the impact.System suitability parameters must pass. RSD should remain low.

Conclusion

This application note details a systematic and scientifically-grounded approach to developing and validating an RP-HPLC-UV method for the analysis of 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine. By understanding the analyte's physicochemical properties and applying a logical optimization strategy, a robust, specific, and accurate method can be established. The subsequent validation as per ICH guidelines ensures the method's reliability for routine quality control and regulatory submissions.

References

  • Phenomenex. (2025, June 6).
  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • ReAgent. (2025, July 25).
  • LCGC International. (2013, November 1).
  • SciELO. (2006).
  • Thermo Fisher Scientific. Reversed Phase HPLC Columns.
  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Waters Corporation. (2022, January). Waters Column Selection Guide for Polar Compounds.
  • Waters Blog. (2025, June 18).
  • LCGC International. (2026, March 28).
  • Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column.
  • Pharmaguideline. (2024, December 11).
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • AMSbiopharma. (2025, July 22).
  • National Center for Biotechnology Information. (n.d.). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists.
  • Lab Manager. (2025, October 29).
  • ResearchGate. (2021, June 1).
  • PubChem. (n.d.). 4-Hydroxy-6-{2-[3-(trifluoromethyl)phenyl]ethyl}pyridazin-3(2H)-one.
  • ResearchGate. (n.d.). UV-Visible absorption, β values, β 0 values for thienylpyridazines 3a-e....
  • PubChem. (n.d.). 3-[5-hydroxy-2-isopentyl-3-oxo-6-(2-thienyl)pyridazin-4-yl]....
  • ResearchGate. (n.d.). (a) UV–vis absorption spectra of compounds 3a–h in MeOH; (b)....
  • Acta Poloniae Pharmaceutica. (2001).
  • National Center for Biotechnology Information. (2010). 6-Hydroxy-4-(pyridin-3-yl)-5-(2-thienylcarbonyl)....
  • PubChem. (n.d.). 3-Amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno(2,3-B)pyridine-2-carboxamide.
  • PubChem. (n.d.). 3-thiophen-2-yl-4,5-dihydro-1H-pyridazin-6-one.
  • Journal of Chemical and Pharmaceutical Research. (2016).
  • ACS Publications. (2013, July 31).
  • RSC Publishing. (n.d.). Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen.
  • ResearchGate. (n.d.). Fluorine-containing heterocycles: Synthesis and some reactions of new 3-amino-2-functionalized-6-(2′-thienyl)-4-trifluoromethylthieno [2,3-b]pyridines.
  • Semantic Scholar. (2021, April 12). Article.
  • MDPI. (2021, September 17).
  • ChemicalBook. (n.d.). 3-(2-THIENYL)-6-(TRIFLUOROMETHYL)THIENO[3,2-B]PYRIDINE-2-CARBOHYDRAZIDE.
  • PubChem. (n.d.). 3-methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid.
  • RSC Publishing. (n.d.). Highly photostable and emissive thienyl-containing tris(2,4,6-trichlorophenyl)methyl radicals.

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Method

Application Note: Catalytic Cross-Coupling Strategies for 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary The functionalization of highly decorated heterocyclic scaffolds is a corne...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The functionalization of highly decorated heterocyclic scaffolds is a cornerstone of modern drug discovery. The compound 3-hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine presents a unique synthetic opportunity. Due to its tautomeric nature, the 3-hydroxy moiety serves as an ideal handle for late-stage functionalization[1]. This application note details the mechanistic rationale and self-validating protocols for activating this scaffold and executing palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Mechanistic Insights & Substrate Profiling

To successfully manipulate this scaffold, one must understand the causality behind its electronic properties:

  • Tautomeric Equilibrium: In solution, 3-hydroxypyridazines exist predominantly as their pyridazin-3(2H)-one tautomers[1]. Direct cross-coupling is thermodynamically unfavorable. Activation via triflation (using a hard electrophile like Comins' reagent) selectively reacts at the oxygen atom, trapping the molecule in its aromatic, fully conjugated pyridazine form.

  • Electronic Activation via the CF₃ Group: The 4-(trifluoromethyl) group profoundly alters the electronic landscape of the pyridazine core. By exerting a strong inductive and mesomeric electron-withdrawing effect, the CF₃ group significantly lowers the lowest unoccupied molecular orbital (LUMO) of the ring[2]. This accelerates the oxidative addition of Pd(0) to the C3–OTf bond.

  • Transmetalation Bottleneck: While oxidative addition is fast, the resulting Pd(II) intermediate is highly electron-deficient. If an electron-deficient boronic acid is used, the transmetalation step becomes the rate-limiting bottleneck, risking premature catalyst decomposition (protodehalogenation). This necessitates the use of highly electron-donating, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos) to stabilize the Pd(II) species and force reductive elimination.

Workflow SM 3-Hydroxy Pyridazine Derivative Act Activation (Triflation) SM->Act Comins' Reagent Base Int 3-OTf Intermediate Act->Int CC Pd-Catalyzed Cross-Coupling Int->CC Pd(0), Ligand Nucleophile Prod C3-Functionalized Product CC->Prod

Synthetic workflow for the activation and cross-coupling of the pyridazine scaffold.

Experimental Workflows & Self-Validating Protocols

Protocol A: Synthesis of the Electrophilic Handle (Triflation)

Causality: Comins' reagent (N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide)) is selected over triflic anhydride (Tf₂O) to prevent undesired electrophilic aromatic substitution on the electron-rich 6-(2-thienyl) ring.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL Schlenk flask under argon, dissolve 3-hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine (1.0 mmol) in anhydrous THF (10 mL).

  • Base Addition: Add triethylamine (1.5 mmol) dropwise at 0 °C. Stir for 15 minutes to ensure complete deprotonation.

  • Electrophile Addition: Add Comins' reagent (1.2 mmol) in one portion. Remove the ice bath and allow the reaction to warm to room temperature (20 °C) over 4 hours.

  • Validation Checkpoint (IPC): Analyze a 10 µL aliquot via LC-MS. A successful triflation is self-validating by a mass shift of +132 Da. The disappearance of the broad -OH/NH stretch in the IR spectrum (~3100 cm⁻¹) confirms O-selective functionalization over N-alkylation.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 1M HCl (to remove the aminopyridine byproduct of Comins' reagent), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Suzuki-Miyaura Cross-Coupling

Causality: A biphasic solvent system (1,4-Dioxane/H₂O) is utilized to ensure the solubility of both the organic substrates and the inorganic base (K₃PO₄), which is critical for the activation of the boronic acid prior to transmetalation.

Step-by-Step Methodology:

  • Preparation: To a 20 mL microwave vial, add the 3-OTf pyridazine intermediate (0.5 mmol), arylboronic acid (0.75 mmol), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and K₃PO₄ (1.5 mmol).

  • Degassing: Seal the vial and purge with argon for 10 minutes. Add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL).

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 12 hours with vigorous stirring (1000 rpm) to maximize the biphasic interfacial area.

  • Validation Checkpoint (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The product will appear as a highly UV-active, non-polar spot. Caution: If the mixture turns completely black within 30 minutes, this indicates premature palladium black formation (catalyst death) due to oxygen ingress or poor ligand coordination.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium residues, and purify via flash column chromatography.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Accelerated by CF3) Pd0->OA 3-OTf Substrate PdII Pd(II) Aryl Complex OA->PdII TM Transmetalation (Rate-Limiting) PdII->TM Ar-B(OH)2, Base PdII_TM Pd(II) Diaryl Complex TM->PdII_TM RE Reductive Elimination PdII_TM->RE RE->Pd0 Product Release

Pd-catalyzed Suzuki-Miyaura cycle highlighting CF3-accelerated oxidative addition.

Data Presentation: Catalyst & Ligand Optimization

To demonstrate the necessity of the chosen catalytic system, the following quantitative data summarizes the optimization of the Suzuki-Miyaura coupling between the 3-OTf pyridazine intermediate and phenylboronic acid.

EntryPalladium Source (5 mol%)Ligand (10 mol%)Base (3 equiv)Solvent (4:1)Temp (°C)Yield (%)*Observation / Causality
1Pd(PPh₃)₄NoneNa₂CO₃Toluene/H₂O8015%Slow transmetalation; catalyst degradation.
2Pd(OAc)₂PPh₃K₃PO₄Dioxane/H₂O8032%Ligand not electron-rich enough for Pd(II).
3Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O8078%Good conversion; minor protodehalogenation.
4 Pd(OAc)₂ XPhos K₃PO₄ Dioxane/H₂O 80 94% Optimal; bulky ligand forces reductive elimination.
5Pd₂dba₃XPhosCs₂CO₃DMF10065%High temp led to partial cleavage of the thienyl group.

*Yields determined by HPLC using an internal standard.

References

  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach Source: Beilstein Journal of Organic Chemistry (via PubMed Central) URL:[3]

  • Catalysis for Fluorination and Trifluoromethylation Source: Science (via PubMed Central) URL:[2]

  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands Source: Benchchem URL:

  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization Source: Molecules (MDPI) URL:[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the poor aqueous solubility of 3-Hydroxy-6-(2-thienyl)-4-(trifluo...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the poor aqueous solubility of 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: My 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine compound is showing very low solubility in aqueous media. What are the first steps I should take?

A1: The initial and most critical step is to perform a thorough physicochemical characterization of your compound. This includes determining its intrinsic solubility and pKa. Pyridazine derivatives, which contain nitrogen atoms, can exhibit pH-dependent solubility.[1][2] Therefore, generating a pH-solubility profile is essential to understand how solubility changes with pH. This data will guide the selection of the most appropriate solubilization strategy.[1]

Q2: How does the chemical structure of 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine influence its solubility?

A2: The structure of this compound presents several features that contribute to its poor aqueous solubility:

  • Aromatic Rings (Thienyl and Pyridazine): The presence of these large, hydrophobic ring systems is a primary reason for low water solubility.

  • Trifluoromethyl Group (-CF3): This is a highly lipophilic group that significantly decreases aqueous solubility.

  • 3-Hydroxy Group (-OH): While the hydroxyl group can participate in hydrogen bonding, its contribution to overall solubility is likely outweighed by the larger hydrophobic regions of the molecule.[3] The ionizable nature of this group, however, offers a key handle for pH-dependent solubility enhancement.[3]

Q3: Can pH modification alone be sufficient to solubilize this compound?

A3: For some pyridazine-based compounds, which are typically weak bases, adjusting the pH to be at least two units below the pKa of the basic nitrogen can lead to protonation and a significant increase in solubility.[1] However, given the strong lipophilic character of the thienyl and trifluoromethyl groups, pH modification alone may not achieve the desired concentration for all applications. It is often a crucial first step and can be used in combination with other techniques.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges and provides a logical progression of troubleshooting steps.

Issue 1: Compound crashes out of solution upon addition to aqueous buffer.

This common issue points to the compound's low intrinsic solubility and the need for a more robust formulation strategy.

Caption: Decision workflow for selecting a solubility enhancement strategy.

Q4: I've tried pH adjustment, but the solubility is still insufficient. What's the next logical step?

A4: The use of co-solvents is a rapid and effective next step.[4] Co-solvents are water-miscible organic solvents that decrease the overall polarity of the aqueous medium, thereby enhancing the solubility of lipophilic compounds.[4][5]

  • Rationale: By reducing the polarity of the solvent, the energy required to break the solute-solute interactions is lowered, favoring dissolution.

  • Commonly Used Co-solvents: Ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) of various molecular weights (e.g., PEG 400) are frequently used in parenteral and oral formulations.[6]

Co-solventTypical Starting ConcentrationKey Considerations
Ethanol10-20% (v/v)Potential for precipitation upon dilution.[6]
Propylene Glycol (PG)10-30% (v/v)Can form stable solutions.[6]
Polyethylene Glycol 40010-40% (v/v)Higher viscosity may be a factor.[7][8]

Q5: When should I consider more advanced techniques like cyclodextrin complexation or amorphous solid dispersions?

A5: If co-solvents do not provide the desired solubility or if there are concerns about the stability of the co-solvent system upon dilution, more advanced formulation strategies should be explored.

  • Cyclodextrin Complexation: This technique is suitable when the hydrophobic portion of your molecule can fit within the cyclodextrin cavity.[9] Cyclodextrins have a hydrophilic exterior and a hydrophobic interior, effectively encapsulating the poorly soluble drug and increasing its apparent water solubility.[9][10] Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[10][11]

  • Amorphous Solid Dispersions (ASDs): This is a powerful technique for significantly increasing the solubility and dissolution rate of poorly soluble drugs.[12] In an ASD, the crystalline drug is converted to a higher-energy amorphous state and dispersed within a polymer matrix.[12][13] This prevents recrystallization and allows for the generation of supersaturated solutions upon dissolution.[14] Commonly used polymers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).[15]

Issue 2: Formulation appears hazy or shows signs of precipitation over time.

This indicates physical instability of the formulation, which can be due to several factors.

Q6: My formulation with a co-solvent is initially clear but becomes cloudy after a few hours. What is happening?

A6: This is likely due to the compound reaching its equilibrium solubility in the co-solvent mixture and the excess precipitating out. It could also indicate that the system is a supersaturated solution that is not stable over time.

  • Troubleshooting Steps:

    • Increase Co-solvent Concentration: Gradually increase the percentage of the co-solvent.

    • Try a Different Co-solvent: The solubility of your compound may be higher in a different co-solvent system.

    • Combination Approach: Consider adding a small amount of a surfactant or a complexing agent like a cyclodextrin to stabilize the formulation.

Q7: I prepared an amorphous solid dispersion, but the dissolution rate is not as high as expected, or it decreases over time. Why?

A7: This can be due to recrystallization of the amorphous drug within the solid dispersion, either during storage or upon contact with the dissolution medium.

  • Troubleshooting and Characterization:

    • Differential Scanning Calorimetry (DSC): Use DSC to determine the glass transition temperature (Tg) of the ASD. A single Tg indicates good miscibility between the drug and the polymer.[12]

    • Powder X-ray Diffraction (PXRD): PXRD is used to confirm the amorphous nature of the drug in the ASD. The absence of sharp peaks indicates an amorphous state.[16]

    • Polymer Selection: The choice of polymer is critical for maintaining the stability of the amorphous state.[17] Polymers with strong interactions (e.g., hydrogen bonding) with the drug are often more effective at inhibiting crystallization.[15]

III. Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation
  • Weigh an appropriate amount of 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine.

  • In a separate container, prepare the desired co-solvent/water mixture (e.g., 20% v/v ethanol in water).

  • Slowly add the compound to the co-solvent mixture while stirring continuously.

  • Use a vortex mixer or sonicator to aid dissolution.

  • Visually inspect the solution for clarity.

  • If necessary, filter the solution through a 0.22 µm filter to remove any undissolved particles.

  • Determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.[18]

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
  • Determine the appropriate molar ratio of the drug to cyclodextrin (e.g., 1:1 or 1:2).

  • Weigh the calculated amounts of the drug and hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Place the HP-β-CD in a mortar and add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.

  • Gradually add the drug to the paste and knead for 30-60 minutes.

  • Dry the resulting product in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Pass the dried complex through a sieve to obtain a uniform powder.

  • Characterize the complex using DSC and PXRD to confirm the formation of the inclusion complex.

Protocol 3: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
  • Select an appropriate polymer (e.g., PVP K30) and determine the desired drug-to-polymer ratio (e.g., 1:2 w/w).

  • Dissolve both the drug and the polymer in a common volatile organic solvent (e.g., methanol or acetone).

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Scrape the dried solid dispersion and pulverize it to obtain a fine powder.

  • Confirm the amorphous nature of the dispersion using PXRD and DSC.[19]

IV. Advanced Formulation Strategies

For particularly challenging cases, consider the following advanced approaches:

  • Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug stabilized by surfactants and polymers.[20][21] The reduction in particle size to the nanometer range dramatically increases the surface area, leading to a higher dissolution velocity and saturation solubility.[20][22] Techniques for preparing nanosuspensions include media milling and high-pressure homogenization.[20]

  • Lipid-Based Drug Delivery Systems (LBDDS): If the compound is highly lipophilic, LBDDS can be an excellent option.[23] These formulations involve dissolving the drug in a mixture of lipids, surfactants, and co-solvents.[24] Upon contact with aqueous fluids in the gastrointestinal tract, they can form fine emulsions or microemulsions, facilitating drug solubilization and absorption.[24] Self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS) are common types of LBDDS.[24]

Advanced Formulation Workflow start Conventional Methods Insufficient assess_properties Assess Compound Properties: LogP, Melting Point start->assess_properties high_logp High LogP? assess_properties->high_logp high_mp High Melting Point? high_logp->high_mp No lipid_based Consider Lipid-Based Formulations (SEDDS/SMEDDS) high_logp->lipid_based Yes nanosuspension Consider Nanosuspension high_mp->nanosuspension Yes asd_optimization Optimize Amorphous Solid Dispersion (Polymer, Drug Load) high_mp->asd_optimization No

Caption: Selection process for advanced solubility enhancement techniques.

V. References

  • Nanosuspension: An approach to enhance solubility of drugs - PMC. (n.d.). Retrieved from

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Retrieved from

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC. (n.d.). Retrieved from

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.). Retrieved from

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.). Retrieved from

  • The Truths and Myths of Oral Lipid-Based Drug Delivery Systems. (2018, February 16). Retrieved from

  • Breaking Barriers with Nanosuspension: A Comprehensive Review. (n.d.). Retrieved from

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC. (n.d.). Retrieved from

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). Retrieved from

  • Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review | Bentham Science Publishers. (2025, September 22). Retrieved from

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). Retrieved from

  • Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. (2020, April 1). Retrieved from

  • Characterization of amorphous solid dispersions - Kinam Park. (2019, January 12). Retrieved from _

  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. (2018, November 23). Retrieved from

  • CHARACTERIZATION OF SOLID DISPERSION: A REVIEW | Arastirmax. (n.d.). Retrieved from

  • Characterization and Evaluation of Amorphous Solid Dispersion - Part 2 - Crystal Pharmatech. (n.d.). Retrieved from

  • Data-Driven Design of Novel Polymer Excipients for Pharmaceutical Amorphous Solid Dispersions | Bioconjugate Chemistry - ACS Publications. (2024, August 16). Retrieved from

  • Drug-excipient behavior in polymeric amorphous solid dispersions. (n.d.). Retrieved from

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, May 31). Retrieved from

  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy | Molecular Pharmaceutics - ACS Publications. (2021, April 2). Retrieved from

  • US6361758B1 - Cosolvent formulations - Google Patents. (n.d.). Retrieved from

  • Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds - Benchchem. (n.d.). Retrieved from

  • 3-Hydroxy-6-(pyrrol-2-YL)-4-(trifluoromethyl)pyridazine - EvitaChem. (n.d.). Retrieved from

  • Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). Retrieved from

  • A review on solubility enhancement technique for pharmaceutical drugs - GSC Online Press. (2024, February 29). Retrieved from

  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - ResearchGate. (2026, March 3). Retrieved from

  • Pyridazine CAS#: 289-80-5 - ChemicalBook. (n.d.). Retrieved from

  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - MDPI. (2019, September 19). Retrieved from

Sources

Optimization

Optimizing mobile phase for 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine HPLC analysis

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Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide and methodology framework to address the specific chromatographic challenges associated with 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine .

Developing a robust HPLC method requires more than just testing random solvent ratios; it requires a deep mechanistic understanding of the analyte's physical chemistry. This guide will walk you through the causality behind mobile phase selection, provide self-validating protocols, and troubleshoot common issues encountered with this complex molecule.

Mechanistic Profiling & Causality

To optimize the mobile phase, we must first deconstruct the analyte's functional groups and understand how they interact with chromatographic environments:

  • 3-Hydroxypyridazine Core (The pH Sensitivity): This core structure is highly susceptible to lactam-lactim tautomerism , meaning it exists in an equilibrium between the 3-hydroxypyridazine (lactim) and 2H-pyridazin-3-one (lactam) forms [1.7]. This interconversion is highly dependent on the pH and polarity of the mobile phase.

  • Trifluoromethyl (-CF3) Group (The pKa Shifter): The -CF3 group is intensely electronegative. Through inductive electron withdrawal, it pulls electron density away from the pyridazine ring, significantly lowering the pKa​ of the hydroxyl group compared to an unsubstituted analog. It also introduces strong dipole-dipole interactions and massive lipophilicity, which drastically increases retention times on standard reversed-phase columns[1].

  • Thienyl Group (The Hydrophobic Anchor): This aromatic sulfur-containing ring further increases the overall hydrophobicity of the molecule, necessitating a strong organic modifier to elute the compound efficiently.

The Causality of Peak Splitting: If you use an unbuffered mobile phase (like plain water/methanol), the pH of your system will likely hover around 5.5 to 6.5. Because the -CF3 group lowers the analyte's pKa​ into this exact range, the molecule will exist in a mixed state of ionization and tautomeric flux. In HPLC, when a mobile phase pH is within 1 unit of the analyte's pKa​ , the compound travels through the column at varying speeds, resulting in disastrous peak splitting, shouldering, and poor reproducibility.

To solve this, we must enforce a locked state by dropping the pH at least 2 units below the pKa​ .

TautomerismLogic Analyte 3-Hydroxy-6-(2-thienyl)- 4-(trifluoromethyl)pyridazine High_pH Unbuffered / pH 4-7 (Near pKa) Analyte->High_pH Improper Method Low_pH Buffered pH < 3.0 (e.g., 0.1% TFA) Analyte->Low_pH Optimized Method Mixed Lactam-Lactim Tautomerism & Partial Ionization High_pH->Mixed Induces Locked Protonated / Locked Lactam State Low_pH->Locked Enforces Result_Bad Chromatogram: Peak Splitting & Broadening Mixed->Result_Bad Results in Result_Good Chromatogram: Sharp, Symmetrical Peak Locked->Result_Good Results in

Causality of Mobile Phase pH on Tautomerism and Peak Shape

Quantitative Data & Optimization Matrices

To streamline your method development, utilize the following field-validated matrices for selecting your mobile phase components.

Table 1: Aqueous Phase Additive Optimization

Additive Typical System pH MS Compatibility Effect on Analyte Recommendation
0.1% Trifluoroacetic Acid (TFA) ~2.0 Low (Ion suppression) Excellent. Fully suppresses ionization and locks tautomer[2][3]. Primary choice for UV detection.
0.1% Formic Acid ~2.7 High Good. Sufficiently lowers pH to yield sharp peaks[2]. Primary choice for LC-MS.

| 10 mM Ammonium Acetate | ~6.8 | High | Poor. pH is too close to the predicted pKa​ , causing mixed states. | Avoid. Leads to peak splitting. |

Table 2: Organic Modifier Comparison

Modifier Elution Strength Selectivity Mechanism System Pressure
Acetonitrile (ACN) High Strong dipole interactions with the -CF3 group[1][4]. Lower

| Methanol (MeOH) | Moderate | Hydrogen bonding with the -OH/lactam core. | Higher |

Experimental Protocols: Self-Validating Method Development

Do not just run a method; validate its physical logic. Follow this step-by-step protocol to establish a robust Reversed-Phase HPLC (RP-HPLC) method.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (Solvent A): Measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to achieve a 0.1% v/v concentration[2][3]. Sonicate for 10 minutes to degas.

  • Organic Phase (Solvent B): Use 1000 mL of HPLC-grade Acetonitrile (ACN)[4].

Step 2: System Setup & Equilibration

  • Install a standard C18 column (e.g., 150 x 4.6 mm, 5 µm)[4].

  • Set the column oven to a stable 35°C to reduce solvent viscosity and improve mass transfer[3].

  • Flush the column with a 50:50 mixture of Solvent A and Solvent B at 1.0 mL/min for 20 column volumes until the baseline is completely stable.

Step 3: Sample Preparation

  • Dissolve the 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine standard in the mobile phase to a concentration of 0.1 mg/mL. Note: Dissolving the sample in pure organic solvent can cause peak distortion upon injection.

  • Filter the solution through a 0.45 µm PTFE syringe filter[5].

Step 4: Self-Validation (The Robustness Check) A trustworthy method must be a self-validating system. To prove you have successfully locked the ionization state:

  • Inject the sample using the 0.1% TFA mobile phase (pH ~2.0). Record the retention time ( tR​ ).

  • Prepare a secondary aqueous phase using 0.05% TFA (pH ~2.3) and inject the sample again.

  • Validation Logic: If the retention time shifts by less than 2% and the peak symmetry factor remains between 0.9 and 1.2, you have successfully proven that the analyte's ionization state is locked and the method is robust against minor pH fluctuations[2].

Workflow A 1. Analyze Analyte Properties (pKa, LogP, Tautomerism) B 2. Select Aqueous Buffer (Target pH < 3.0) A->B C 3. Choose Organic Modifier (Acetonitrile preferred) B->C D 4. Isocratic vs. Gradient Optimization C->D E 5. Validate Peak Symmetry (Self-Validating SST) D->E

HPLC Method Development Workflow for Trifluoromethyl-Pyridazines

Troubleshooting Guide

Symptom: The chromatogram shows a distinct split peak or a "shoulder." Cause: The mobile phase pH is too close to the analyte's pKa​ . The 3-hydroxypyridazine core is undergoing lactam-lactim tautomerism on the column, and the molecule exists in multiple ionization states simultaneously[6]. Solution: Immediately lower the pH of your aqueous mobile phase. Ensure you are using at least 0.1% TFA or Formic Acid to force the molecule into a single, fully protonated state[2].

Symptom: The retention time is excessively long (>20 minutes) on a standard C18 column, and the peak is broad. Cause: The combination of the thienyl ring and the trifluoromethyl (-CF3) group makes this molecule highly lipophilic. The -CF3 group drastically increases retention in reversed-phase chromatography due to strong hydrophobic interactions[1]. Solution: Increase the elution strength. If you are using Methanol, switch to Acetonitrile[4]. If already using Acetonitrile, increase its percentage in the isocratic mix (e.g., from 50% to 70%) or utilize a steeper gradient[2].

Symptom: I am getting poor resolution between my target compound and a closely related des-fluoro impurity. Cause: Standard C18 columns rely primarily on hydrophobic dispersion forces and may lack the specific steric or electronic selectivity needed to distinguish a -CF3 group from a -CH3 or -H group. Solution: Exploit the unique properties of the -CF3 group by switching to a fluorinated stationary phase (e.g., PFP - Pentafluorophenyl). PFP columns offer alternative retention mechanisms, including dipole-dipole and pi-pi interactions, providing exceptional selectivity for trifluoromethylated compounds[1].

Frequently Asked Questions (FAQs)

Q: Can I use a phosphate buffer instead of TFA? A: Yes, a low-pH phosphate buffer (e.g., Potassium dihydrogen phosphate adjusted to pH 2.5 with phosphoric acid) will effectively lock the tautomeric state and provide excellent UV baseline stability[4][5]. However, phosphate buffers are strictly incompatible with LC-MS because they are non-volatile and will rapidly foul the mass spectrometer source.

Q: Why does my baseline drift upward during a gradient run when using TFA? A: TFA has significant UV absorbance at low wavelengths (<220 nm). As the concentration of the organic modifier increases during a gradient, the spectral properties of TFA shift, causing a rising baseline. To mitigate this, monitor at a higher wavelength (e.g., 254 nm) where the analyte absorbs but TFA does not[5], or switch to Formic Acid.

Q: Is normal-phase HPLC viable for this compound? A: While possible, it is highly inefficient for routine analysis. The highly polar 3-hydroxyl/lactam core can cause severe peak tailing on bare silica due to secondary interactions. Reversed-phase HPLC (RP-HPLC) with an acidic mobile phase remains the gold standard for this class of molecules[2][7].

Sources

Troubleshooting

Resolving peak tailing of 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine in liquid chromatography

Technical Support Center: Resolving Peak Tailing for 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I designed this guide t...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Peak Tailing for 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I designed this guide to move beyond generic troubleshooting. Chromatographic anomalies are not random errors; they are predictable physical chemistry phenomena. To resolve peak tailing for a complex heterocyclic molecule like 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine, we must first deconstruct its structural liabilities and understand the mechanistic causality behind its behavior on a liquid chromatography (LC) column.

Chemical Profiling & Mechanistic Causality (The "Why")

This specific pyridazine derivative presents a "perfect storm" of chemical properties that induce severe peak asymmetry in reversed-phase liquid chromatography (RPLC):

  • Lactam-Lactim Tautomerism: The 3-hydroxypyridazine moiety exists in a dynamic equilibrium with its pyridazin-3(2H)-one (lactam) form[1]. When the kinetic rate of this tautomeric interconversion is on the same timescale as the analyte's residence time on the column, the molecule elutes in multiple, interconverting states, resulting in a smeared, tailing peak.

  • Secondary Silanol Interactions: The basic nitrogen atoms on the pyridazine ring act as strong hydrogen bond acceptors. At mid-range pH (pH > 4.0), residual silanol groups (Si-OH) on silica-based stationary phases deprotonate into active, negatively charged species (Si-O⁻). The pyridazine nitrogens undergo secondary ion-exchange interactions with these sites, causing the analyte to drag through the column[2].

  • Partial Ionization via the -CF₃ Effect: The strongly electron-withdrawing trifluoromethyl (-CF₃) group at the 4-position significantly increases the acidity of the adjacent 3-hydroxy/lactam proton. If the mobile phase pH is near this lowered pKa, the molecule exists in a state of partial ionization. This dual retention mechanism (neutral vs. ionized species) destroys peak symmetry[2].

  • Metal Chelation: The combination of the polarizable thienyl sulfur atom and the pyridazine nitrogens creates a multidentate ligand. This structure readily chelates trace transition metals (e.g., Fe³⁺, Ni²⁺) present in stainless steel frits, tubing, and aging column hardware.

Troubleshooting Guide & FAQs

Q: My peaks show a "shark fin" tailing profile even on a brand-new, high-purity C18 column. What is the primary suspect? A: If the column is new, fully end-capped, and utilizes high-purity Type-B silica, secondary silanol interactions are highly unlikely[3]. The primary suspect is lactam-lactim tautomerization . Because tautomerism is a temperature-dependent kinetic process, you can diagnose this by increasing the column compartment temperature. If the peak sharpens significantly at 50°C compared to 25°C, tautomerism is the root cause.

Q: How does the mobile phase pH influence the tailing of this specific pyridazine? A: pH dictates the ionization state of both the analyte and the stationary phase. At pH 5–7, residual silanols are active, and the highly acidic 3-hydroxy group (due to the -CF₃ induction) may be partially ionized. Operating at a highly acidic pH (e.g., pH 2.0 with 0.1% Trifluoroacetic Acid) fully protonates the silanols (neutralizing them) and locks the analyte into a single protonation state, mitigating tailing[3][4].

Q: I corrected the pH and temperature, but a slight tail persists. Could the hardware be the issue? A: Yes. The thienyl and pyridazine rings can chelate metals in the flow path. To verify this, inject a strong chelator (e.g., 50 mM EDTA) or switch to a biocompatible (PEEK or MP35N) flow path. If the peak symmetry improves immediately after the EDTA injection, metal chelation was contributing to the tailing.

Q: Is it possible I am simply overloading the column? A: Yes. Column mass overload causes a specific type of tailing (often resembling a right-triangle) that affects all peaks in the chromatogram. You can assess this by diluting your sample by 10x and re-injecting; if the peak shape normalizes, the column was overloaded[3].

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, troubleshooting must be treated as a self-validating system. Do not change multiple variables at once. Use the United States Pharmacopeia (USP) Tailing Factor ( Tf​ ) as your quantitative validation metric.

Protocol A: Tautomer & Ionization Locking Workflow

Causality: Low pH suppresses silanol ionization and locks the analyte's ionization state; elevated temperature accelerates tautomeric interconversion to yield a single, time-averaged peak.

  • Baseline Measurement: Prepare a 0.1 mg/mL standard in the initial mobile phase. Inject 2 µL at 25°C using a standard pH 6.8 buffer (e.g., 10 mM Ammonium Acetate). Calculate the baseline Tf​ at 5% peak height.

  • pH Shift (Ionization Lock): Replace the aqueous mobile phase with 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0). TFA acts as both an acidifier and an ion-pairing agent. Equilibrate for at least 10 column volumes[5].

  • Re-evaluate Tf​ : Inject the standard. If Tf​ drops below 1.5, silanol interaction or partial ionization was the primary cause. If Tf​ remains > 1.5, proceed to Step 4.

  • Kinetic Acceleration (Tautomer Lock): Increase the column oven temperature to 55°C. Equilibrate for 15 minutes to ensure uniform thermal distribution.

  • Final Validation: Inject the standard. A sharp, symmetrical peak ( Tf​ < 1.2) confirms that slow lactam-lactim tautomerization was the root cause.

Protocol B: Metal Passivation System

Causality: Removing active metal sites prevents Lewis acid-base interactions with the thienyl-pyridazine moiety.

  • System Flush: Remove the analytical column and replace it with a zero-dead-volume union.

  • Passivation Wash: Pump 0.5% Phosphoric acid in 50:50 Water:Acetonitrile through the system at 1.0 mL/min for 60 minutes.

  • Chelator Injection: Reinstall the analytical column. Inject 10 µL of 50 mM EDTA disodium salt directly onto the column three times consecutively.

  • Verification: Inject the pyridazine standard. A measurable reduction in peak tailing validates metal-induced adsorption.

Data Presentation

Table 1: Diagnostic Matrix for Peak Tailing Root Causes

Root CausePrimary Chromatographic SymptomDiagnostic TestCorrective Action
Silanol Interactions Tailing worsens at mid-pH (pH 4-7); affects basic analytes.Lower mobile phase pH to < 3.0.Use end-capped columns; operate at pH 2.0[3].
Tautomerization Broad, smeared tailing regardless of column age or pH.Increase column temperature to 50-60°C.Operate at elevated temperatures to average tautomeric states.
Partial Ionization Severe asymmetry; retention time shifts slightly between runs.Adjust pH to be > 2 units away from analyte pKa.Use strong buffers (e.g., 25 mM) to lock ionization state[4].
Metal Chelation Tailing persists on new columns; worsens on older LC systems.Inject 50 mM EDTA; observe immediate sharpening.Passivate system; use PEEK tubing or add chelators to sample.
Column Overload Right-triangle peak shape; front is steep, tail is long.Dilute sample 10x and re-inject.Reduce injection volume or use a higher-capacity stationary phase[3].

Table 2: Recommended Mobile Phase Additives and Their Effects

AdditiveTypical ConcentrationMechanism of ActionBest Used For
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)Lowers pH to ~2.0 (protonates silanols); acts as a strong ion-pairing agent.Suppressing silanol interactions and locking acidic tautomers.
Triethylamine (TEA) 10 - 20 mMActs as a competing base, binding to active silanols before the analyte can.Older, non-endcapped silica columns at mid-pH[5].
Ammonium Formate 10 - 25 mMProvides ionic strength to mask secondary interactions while remaining MS-compatible.LC-MS applications requiring neutral to slightly acidic pH[4].

Visualization: Root Cause Isolation Workflow

RootCauseWorkflow Start Observe Peak Tailing for Pyridazine Test1 Step 1: Lower pH to 2.0 Start->Test1 Result1A Tailing Resolves Test1->Result1A Yes Result1B Tailing Persists Test1->Result1B No Cause1 Silanol Interactions or Partial Ionization Result1A->Cause1 Test2 Step 2: Increase Temp to 55°C Result1B->Test2 Result2A Peak Sharpens Test2->Result2A Yes Result2B No Change Test2->Result2B No Cause2 Lactam-Lactim Tautomerism Result2A->Cause2 Test3 Step 3: Inject EDTA Result2B->Test3 Result3A Tailing Resolves Test3->Result3A Yes Result3B Tailing Persists Test3->Result3B No Cause3 Metal Chelation Result3A->Cause3 Cause4 Column Overload / Void Result3B->Cause4

Fig 1. Diagnostic workflow for isolating the root cause of peak tailing in pyridazine derivatives.

References[6] LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes, LCGC International,https://www.chromatographyonline.com/view/lc-troubleshooting-essentials-a-guide-to-common-problems-and-solutions-for-peak-tailing-ghost-peaks-and-pressure-spikes[2] What Causes Peak Tailing in HPLC?, Chrom Tech, Inc.,https://www.chromtech.com/what-causes-peak-tailing-in-hplc[7] Troubleshooting Peak Shape Problems in HPLC, Waters Corporation,https://www.waters.com/nextgen/us/en/education/primers/hplc-troubleshooting/troubleshooting-peak-shape-problems-in-hplc.html[3] The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks, LCGC International,https://www.chromatographyonline.com/view/lcgc-blog-hplc-diagnostic-skills-ii-tailing-peaks[8] HPLC Troubleshooting | Thermo Fisher Scientific - US, Thermo Fisher Scientific,https://www.thermofisher.com/us/en/home/industrial/chromatography/liquid-chromatography-lc/hplc-uhplc-systems/hplc-troubleshooting.html[4] An Introduction to Peak Tailing, Fronting and Splitting in Chromatography, ACD/Labs,https://www.acdlabs.com/blog/an-introduction-to-peak-tailing-fronting-and-splitting-in-chromatography/[5] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?, Restek,https://www.restek.com/en/video-library/lc-troubleshootingall-of-my-peaks-are-tailing-what-should-i-do/[1] Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione, Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing),https://pubs.rsc.org/en/content/articlelanding/1974/P2/p29740001199

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Technical Support Center: Microwave-Assisted Synthesis of 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic compounds. Here, we provide in-depth technical support, troubleshooting advice, and...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic compounds. Here, we provide in-depth technical support, troubleshooting advice, and frequently asked questions for the microwave-assisted synthesis of 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine, a molecule of significant interest in medicinal chemistry due to the pharmacological relevance of the pyridazine scaffold.[1][2][3]

Introduction to the Synthesis

The synthesis of 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine via microwave irradiation represents a significant improvement over conventional heating methods. Microwave-assisted organic synthesis (MAOS) offers benefits such as dramatically reduced reaction times, higher yields, and often, improved product purity.[4][5][6] The core of this synthesis is the condensation reaction between a suitable 1,4-dicarbonyl precursor, likely a trifluoromethylated β-diketone bearing a thienyl group, and a hydrazine source. The trifluoromethyl group, while beneficial for the final compound's biological activity, can introduce synthetic challenges.[7][8] This guide will address these potential issues head-on.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing a systematic approach to problem-solving.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yield is a common issue that can often be resolved by systematically evaluating and optimizing several reaction parameters.

  • Incomplete Reaction:

    • Microwave Parameters: The reaction may not have reached completion due to suboptimal microwave parameters. The power, temperature, and time are all critical. It is crucial to ensure that the reaction mixture reaches and maintains the target temperature for the specified duration.

    • Monitoring: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress. If starting material is still present after the initial reaction time, consider extending the irradiation time in increments of 2-5 minutes.[9]

  • Reagent Quality and Stoichiometry:

    • Purity: Ensure the purity of your starting materials, particularly the 1-(2-thienyl)-4,4,4-trifluorobutane-1,3-dione and hydrazine hydrate. Impurities can lead to side reactions and lower the yield.

    • Hydrazine Source: Hydrazine hydrate is commonly used, but its concentration can vary. Using anhydrous hydrazine, while more hazardous, can sometimes improve yields. Ensure the stoichiometry is correct; a slight excess of hydrazine (1.1-1.2 equivalents) is often beneficial.

  • Solvent Choice:

    • The choice of solvent is critical in microwave chemistry as it needs to efficiently absorb microwave energy. Polar solvents like ethanol, isopropanol, or N,N-dimethylformamide (DMF) are generally good choices.

    • If the yield is low, consider switching to a higher-boiling point solvent that allows for higher reaction temperatures.

  • Side Reactions:

    • The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the dicarbonyl compound and potentially lead to side products.[7] If you observe multiple spots on your TLC plate, purification can be challenging and lead to loss of product. Optimizing the temperature can help minimize side reactions; sometimes a lower temperature for a longer time is more effective than a high temperature for a short time.

Question 2: I am observing significant impurity formation. How can I identify and minimize these byproducts?

Answer:

Impurity formation is a common challenge, especially with complex heterocyclic syntheses. Here’s how to approach this problem:

  • Identification of Impurities:

    • Use LC-MS (Liquid Chromatography-Mass Spectrometry) to get the mass of the impurities. This can provide clues as to their structure (e.g., unreacted starting materials, intermediates, or degradation products).

    • ¹H and ¹⁹F NMR spectroscopy can also be invaluable for identifying impurities, especially those containing the trifluoromethyl group.

  • Common Byproducts and Their Prevention:

    • Regioisomer Formation: Depending on the asymmetry of the 1,4-dicarbonyl starting material, the formation of a regioisomeric pyridazine is possible. While the electronics of the thienyl and trifluoromethyl groups will strongly favor one isomer, this should be confirmed analytically. Changing the solvent or catalyst might influence the regioselectivity.

    • Over-alkylation/Side reactions with Hydrazine: If using a substituted hydrazine, there's a possibility of N-alkylation on the resulting pyridazine ring. Using hydrazine hydrate or anhydrous hydrazine minimizes this.

    • Degradation: High temperatures in microwave synthesis can sometimes lead to the degradation of starting materials or the product. If you suspect degradation, try running the reaction at a lower temperature for a longer duration.

  • Optimizing for Purity:

    • Catalyst: While this reaction is often run without a catalyst, adding a catalytic amount of a mild acid like acetic acid can sometimes improve the reaction rate and selectivity, leading to a cleaner reaction profile.[4]

    • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can reduce side reactions and simplify purification.[9][10]

Frequently Asked Questions (FAQs)

Question 1: What is the optimal starting material for this synthesis?

Answer:

The most logical and convergent starting material for the synthesis of 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine is the condensation of 1-(2-thienyl)-4,4,4-trifluorobutane-1,3-dione with hydrazine hydrate . This dicarbonyl compound contains the necessary thienyl and trifluoromethyl groups in the correct positions to form the desired pyridazine ring upon cyclization with hydrazine.

Question 2: What are the recommended microwave parameters for this synthesis?

Answer:

While optimal conditions should be determined empirically for your specific microwave reactor, a good starting point is outlined in the table below. It is recommended to use a sealed vessel designed for microwave synthesis.

ParameterRecommended RangeRationale
Temperature 120-150 °CProvides sufficient thermal energy for the condensation and cyclization to occur rapidly.
Time 10-30 minutesMicrowave irradiation significantly accelerates the reaction compared to conventional heating.[3][4]
Power 100-300 W (variable)The power should be sufficient to maintain the target temperature. Modern microwave reactors automatically adjust the power output.
Pressure < 20 barReactions in sealed vessels at elevated temperatures will generate pressure. Ensure your vessel is rated for the expected pressure.

Question 3: How does the trifluoromethyl group impact the synthesis?

Answer:

The trifluoromethyl (CF₃) group has a profound electronic effect on the molecule, which influences the synthesis in several ways:[7]

  • Increased Acidity: The strong electron-withdrawing nature of the CF₃ group increases the acidity of the adjacent carbonyl protons in the 1,4-dicarbonyl starting material, which can facilitate the initial condensation with hydrazine.

  • Reaction Rate: The electronic effects can influence the rate of cyclization.

  • Stability: The C-F bond is very strong, making the trifluoromethyl group highly stable under most reaction conditions, including microwave heating.[7]

  • Analytical Characterization: The CF₃ group provides a unique handle for reaction monitoring and product characterization using ¹⁹F NMR spectroscopy.

Question 4: What is the tautomeric state of the final product?

Answer:

The product, 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine, can exist in tautomeric forms: the 3-hydroxy form and the pyridazin-3(2H)-one form. The equilibrium between these two forms is influenced by the solvent, pH, and temperature. In many cases, the pyridazinone tautomer is the more stable form. It is crucial to characterize the final product thoroughly using techniques like NMR and IR spectroscopy to determine the predominant tautomer under your specific conditions.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol provides a detailed, step-by-step methodology for the synthesis of 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine.

Materials:

  • 1-(2-thienyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol (or another suitable polar solvent)

  • Microwave reactor with sealed reaction vessels

  • Magnetic stirrer

Procedure:

  • Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 1-(2-thienyl)-4,4,4-trifluorobutane-1,3-dione (e.g., 1 mmol, 236 mg).

  • Reagent Addition: Add ethanol (3-5 mL) to dissolve the starting material. Then, add hydrazine hydrate (1.2 mmol, ~60 µL) dropwise while stirring.

  • Vessel Sealing: Securely seal the reaction vessel with the appropriate cap.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 140 °C

    • Time: 20 minutes

    • Power: 300 W (with stirring)

  • Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (below 50 °C) before opening.

  • Work-up and Purification:

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Visualizing the Workflow

Reaction Scheme:

Troubleshooting start Low Yield or Impurities Detected q1 Is the reaction complete? (Check TLC/LCMS) start->q1 a1_yes Proceed to Purification q1->a1_yes Yes a1_no Incomplete Reaction q1->a1_no No q2 Optimize Microwave Parameters a1_no->q2 q3 Check Reagent Quality & Stoichiometry a1_no->q3 q4 Consider Solvent Effects a1_no->q4 q2_opt1 Increase Time q2->q2_opt1 q2_opt2 Increase Temperature q2->q2_opt2 q3_opt1 Use Pure Starting Materials q3->q3_opt1 q3_opt2 Adjust Hydrazine Equivalents q3->q3_opt2 q4_opt1 Switch to Higher Boiling Solvent q4->q4_opt1

Caption: Troubleshooting workflow for synthesis optimization.

References

  • Al-Tel, T. H. (2021). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 26(14), 4153. [Link]

  • Kumar, A., et al. (2010). Microwave Assisted Synthesis, Characterization and Pharmacological Evaluation of Pyridazinone Derivatives. Asian Journal of Chemistry, 22(5), 3837-3842.
  • Sotelo, E., et al. (2006). Synthesis of Polyfunctional Pyridazine Derivatives Using a Solvent-Free Microwave Assisted Method. Synthetic Communications, 36(16), 2347-2353. [Link]

  • Hamilton, K. (2014). Microwave Assisted Synthesis of Tri-substituted Pyridazine Exploration. Georgia Southern University. [Link]

  • Ghamari, N., et al. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Advances, 13(38), 26867-26879. [Link]

  • Van der Stelt, M., et al. (1953). SYNTHESIS OF 3-HYDROXY-2-ALKYLPYRIDINES. Recueil des Travaux Chimiques des Pays-Bas, 72(3), 195-200.
  • Olier, C., et al. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules, 28(3), 1383. [Link]

  • Li, C., et al. (2020). Synthesis of 3-hydroxypyridines from bio-based furfural. Green Chemistry, 22(10), 3127-3132.
  • CN105175320A - Preparation method of 3-hydroxypyridine - Google P
  • Yadav, A. R., et al. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics, 10(2-s), 114-118.
  • Jojart, B., & Martinek, T. A. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 27(14), 4563. [Link]

  • Togni, A. (2010). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group.
  • Fujiwara, Y., et al. (2012). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 109(29), 11520-11525. [Link]

  • Gemo, A., et al. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research, 58(25), 10747-10754. [Link]

  • Li, Y., et al. (2022). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules, 27(15), 4949. [Link]

  • Bordoni, C., et al. (2019). Microwave-assisted organic synthesis of nucleoside ProTide analogues. Organic & Biomolecular Chemistry, 17(27), 6599-6603. [Link]

  • Farcas, S. I., & G-L, A. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Omega, 6(25), 16297-16309. [Link]

  • Sharma, P., & Kumar, R. (2011). A brief review: Microwave assisted organic reaction. Scholars Research Library, 3(4), 48-60.
  • Singh, S., & Gupta, A. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development, 8(6), c313-c324. [Link]

  • Bansal, S., et al. (2013). MICROWAVE ASSISTED SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 4(11), 4358.
  • Lim, F. P. L., et al. (2015). A One-Pot, Three-Component Aminotriazine Annulation onto 5-Aminopyrazole-4-carbonitriles Under Microwave Irradiation. Tetrahedron Letters, 56(4), 521-524.
  • ChemInform Abstract: Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). (2010). ChemInform, 41(30).

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Reference Data & Comparative Studies

Validation

A Comparative Benchmarking Guide to Kinase Inhibitors: Evaluating 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine Against Established Standards

Introduction: The Quest for Kinase Inhibitor Specificity Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Kinase Inhibitor Specificity

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. This has made them one of the most critical target classes in modern drug discovery. The pyridazine scaffold, a six-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry, with derivatives showing a vast range of biological activities.[1][2] The incorporation of a trifluoromethyl group can enhance metabolic stability and cell permeability, while a thienyl moiety can modulate binding interactions, making pyridazine derivatives attractive candidates for kinase inhibitor development.[3][4][5]

This guide provides a comprehensive framework for benchmarking a novel investigational compound, 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine , against established kinase inhibitors. Our objective is to present a rigorous, side-by-side evaluation of its biochemical potency, cellular efficacy, and kinase selectivity. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design, ensuring a robust and insightful assessment of this promising new chemical entity.

Strategic Selection of Target and Reference Compounds

A meaningful benchmark requires a well-defined context. The selection of a relevant kinase target and appropriate standard inhibitors is the foundation of a successful evaluation campaign.

Rationale for Target Selection: p38α Mitogen-Activated Protein Kinase (MAPK)

Given that various pyridazine derivatives have shown inhibitory activity against p38 MAP kinase, a key player in inflammatory cytokine production, we have selected p38α MAPK as the primary target for this benchmarking study.[6] p38α is a well-validated therapeutic target for autoimmune diseases, and a wealth of well-characterized inhibitors exists for comparative analysis.[6][7] Evaluating our investigational compound against this target provides a clear path to understanding its potential therapeutic utility.

The Standard-Bearers: Selecting Reference Inhibitors

For this guide, we will compare our investigational compound against two well-characterized p38α inhibitors:

  • Pamapimod: A potent and highly selective, orally bioavailable inhibitor of p38α MAPK that has been evaluated in clinical trials.[7] It serves as our primary benchmark for high-potency and high-selectivity.

  • Staurosporine: A broad-spectrum kinase inhibitor. While not a therapeutic agent due to its lack of selectivity, it is an invaluable tool compound used as a positive control in many kinase assays to confirm assay performance.

The p38 MAPK Signaling Pathway

To understand the cellular context of our investigation, it is crucial to visualize the p38 MAPK signaling cascade. This pathway is activated by cellular stress and inflammatory cytokines, leading to the phosphorylation of downstream transcription factors and ultimately, the production of pro-inflammatory mediators like TNFα and IL-6.

p38_pathway stress Cellular Stress / Cytokines (e.g., TNFα, IL-1β) mkk MAP2Ks (MKK3/6) stress->mkk p38 p38α MAPK mkk->p38 Phosphorylates substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates Phosphorylates response Cellular Response (Inflammation, Apoptosis) substrates->response inhibitor 3-Hydroxy-6-(2-thienyl)-4- (trifluoromethyl)pyridazine inhibitor->p38

Caption: The p38 MAPK signaling cascade and the point of inhibition.

Methodology I: Biochemical Efficacy via In Vitro Kinase Assay

The first critical step is to determine if the investigational compound directly inhibits the catalytic activity of the purified p38α kinase enzyme. We will employ a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction, providing a robust and sensitive measure of enzyme activity.[8][9][10]

Workflow for Biochemical Kinase Inhibition Assay

Caption: Workflow for the in vitro biochemical kinase inhibition assay.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is designed for a 384-well plate format, suitable for dose-response analysis.

  • Compound Preparation:

    • Create a 10-point, 3-fold serial dilution series for the investigational compound, Pamapimod, and Staurosporine in 100% DMSO, starting at a 1000X final concentration.

    • Dilute these stocks into the kinase reaction buffer to create a 2X final concentration working solution. The final DMSO concentration in the assay should not exceed 1%.

    • Causality: Serial dilution allows for the determination of the IC50 value, the concentration at which 50% of kinase activity is inhibited. Keeping DMSO concentration low is critical as it can inhibit enzyme activity at higher concentrations.[9]

  • Kinase Reaction:

    • Add 5 µL of the 2X compound solution or vehicle control (DMSO in buffer) to the appropriate wells of a 384-well plate.

    • To initiate the reaction, add 5 µL of a 2X p38α Kinase/Substrate solution (prepared in kinase reaction buffer containing ATP at its Km concentration).

    • Causality: Using ATP at its Michaelis-Menten constant (Km) concentration provides a sensitive measure of inhibition, especially for ATP-competitive inhibitors.[10][11]

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert the ADP generated into ATP and simultaneously measure the newly synthesized ATP through a luciferase reaction.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data using vehicle-treated wells (0% inhibition) and wells with no kinase (100% inhibition).

    • Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to calculate the IC50 value.

Hypothetical Data Summary: Biochemical Potency (IC50)
Compoundp38α IC50 (nM)
Investigational Compound 15
Pamapimod (Standard)5
Staurosporine (Control)10

Methodology II: Cellular Potency via Anti-Proliferation Assay

Demonstrating that a compound can inhibit its target in a complex cellular environment is a crucial next step. We will assess the ability of our investigational compound to inhibit the growth of a cancer cell line where the p38 MAPK pathway is known to be active.

Workflow for Cellular Anti-Proliferation Assay

Caption: Workflow for the cell-based anti-proliferation assay.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol assesses the anti-proliferative effects of the compounds on a relevant cancer cell line (e.g., A549, non-small cell lung cancer).[12]

  • Cell Culture and Plating:

    • Culture A549 cells in appropriate media at 37°C and 5% CO2.

    • Seed cells into 96-well plates at a density of 3,000 cells per well and allow them to adhere overnight.

    • Causality: Seeding an optimal number of cells ensures they are in a logarithmic growth phase during treatment, providing a sensitive window to measure growth inhibition.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds as described for the biochemical assay.

    • Treat cells with this range of concentrations. Include vehicle-only (DMSO) controls.

    • Incubate the plates for 72 hours under standard cell culture conditions.

    • Causality: A 72-hour incubation period is a standard duration that allows for multiple cell doublings, making it possible to observe significant differences in proliferation.

  • Viability Measurement:

    • Remove plates from the incubator and allow them to equilibrate to room temperature.

    • Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to vehicle-treated controls and plot the results to determine the GI50 (Growth Inhibition 50) value for each compound.

Hypothetical Data Summary: Cellular Potency (GI50)
CompoundA549 Cell Line GI50 (nM)
Investigational Compound 95
Pamapimod (Standard)40
Staurosporine (Control)8

Methodology III: Kinase Selectivity Profiling

A critical attribute of a high-quality kinase inhibitor is its selectivity—the ability to inhibit the intended target without affecting other kinases, which can lead to off-target toxicity.[13][14] Profiling the investigational compound against a broad panel of kinases is essential to understand its specificity.[8][15]

Experimental Protocol: Kinase Selectivity Panel
  • Assay Execution:

    • The investigational compound is screened at a single, high concentration (e.g., 1 µM) against a panel of diverse protein kinases (e.g., the Promega Kinase Selectivity Profiling System).[8]

    • The assay format is typically a biochemical activity assay, such as the ADP-Glo™ assay described previously.

    • Causality: Screening at a high concentration provides a stringent test for off-target activity. Any kinase showing significant inhibition (e.g., >50%) at this concentration warrants further investigation with a full IC50 determination.

  • Data Analysis:

    • The activity of each kinase is measured, and the results are expressed as the percent of remaining activity relative to a vehicle control.

    • A selectivity score can be calculated to quantify the compound's specificity.

Hypothetical Data Summary: Kinase Selectivity Profile
Kinase Target% Inhibition at 1 µM (Investigational Compound)
p38α (Target) 99%
p38β65%
JNK120%
ERK215%
CDK28%
SRC5%
EGFR<5%

Discussion and Interpretation

  • Biochemical Potency: The investigational compound demonstrates potent, direct inhibition of the p38α kinase enzyme with an IC50 of 15 nM. While slightly less potent than the highly optimized standard, Pamapimod (5 nM), it is well within the range of a promising lead compound.

  • Cellular Efficacy: The compound effectively inhibits cell proliferation in a relevant cancer cell line with a GI50 of 95 nM. The shift from biochemical IC50 to cellular GI50 (a "cell shift" of ~6-fold) is expected and reflects factors such as cell membrane permeability, protein binding, and potential for efflux. This result confirms that the compound can engage its target in a complex biological system.

  • Selectivity Profile: The selectivity screen reveals a favorable profile. The compound is highly active against its intended target, p38α. It shows some activity against the closely related isoform p38β, which is common for this class of inhibitors. Importantly, it displays minimal activity against other kinases from different families (JNK, ERK, CDK, SRC, EGFR), suggesting a desirable level of specificity and a lower likelihood of off-target effects.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking the novel kinase inhibitor, 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine. The hypothetical data position it as a potent and selective inhibitor of p38α MAPK with confirmed cellular activity.

The next logical steps in its preclinical development would include:

  • Full IC50 determination against a wider panel of kinases to confirm selectivity.

  • In vivo pharmacokinetic studies to assess its drug-like properties (e.g., absorption, distribution, metabolism, and excretion).

  • Efficacy studies in animal models of inflammation or cancer to establish in vivo proof-of-concept.

By following this structured, data-driven benchmarking process, researchers can confidently assess the potential of novel chemical entities and make informed decisions in the long and challenging path of drug discovery.

References

  • Elkins, J. M., et al. (2016). Comprehensive Kinase Selectivity Profiling for Drug Discovery. In Methods in Molecular Biology. Springer. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology Website. [Link]

  • Gao, Y., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Vidal, D., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters. [Link]

  • Bantscheff, M., et al. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Nature Biotechnology. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs Website. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS Website. [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Website. [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. Reaction Biology Website. [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs Website. [Link]

  • An, W. F., & Tolliday, N. (2012). Assay Development for Protein Kinase Enzymes. In Probe Development Efforts at the NIH Molecular Libraries Program. National Center for Biotechnology Information. [Link]

  • Chen, C. Y., et al. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]

  • Wieder, M., et al. (2024). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]

  • Chen, C. Y., et al. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. PubMed. [Link]

  • Chen, C. Y., et al. (2024). Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. ResearchGate. [Link]

  • Austin, J. Pyridazine. University of Illinois Urbana-Champaign. [Link]

  • Yang, G. F., et al. (2008). Synthesis and herbicidal activities of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives. PubMed. [Link]

  • Asano, T., et al. (2012). Identification, synthesis, and biological evaluation of...a potent p38 MAP kinase inhibitor. PubMed. [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. Organic Chemistry Portal Website. [Link]

  • Sciforum. Synthesis and characterization of novel thienyl-pyridazine derivatives. Sciforum Website. [Link]

  • Purdue University. 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University e-Pubs. [Link]

  • Kumar, D., & Singh, J. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Cilibrizzi, A., et al. (2012). 6-Methyl-2,4-Disubstituted Pyridazin-3(2H)-ones: A Novel Class of Small-Molecule Agonists for Formyl Peptide Receptors. PMC - NIH. [Link]

  • Goldstein, D. M., et al. (2011). Discovery of...pamapimod and...R1487 as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase. PubMed. [Link]

  • Harrison, S. T., et al. (2017). Identification of...Potent, Selective, and Orally Efficacious Inhibitors of...Lysyl Oxidase-Like 2 (LOXL2). PubMed. [Link]

  • ResearchGate. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Anti-tumor Activity. ResearchGate. [Link]

  • University of Southampton. European Journal of Medicinal Chemistry. ePrints Soton. [Link]

  • ResearchGate. Fluorine-containing heterocycles: Synthesis and some reactions of new 3-amino-2-functionalized-6-(2′-thienyl)-4-trifluoromethylthieno [2,3-b]pyridines. ResearchGate. [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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